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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, halogenated heterocyclic scaffolds serve as critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, halogenated heterocyclic scaffolds serve as critical building blocks for the development of targeted therapeutics. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known systematically as 6-bromo-1-isopropyl-3-methyl-1H-indazole) is a highly versatile intermediate. Defined by the CAS Registry Number 1683547-34-3 and a Molecular Weight of 253.14 g/mol , this compound provides an optimal balance of lipophilicity, steric control, and synthetic tractability [1][2]. This whitepaper details its physicochemical properties, structural rationale, and step-by-step synthetic integration into drug development pipelines.

Structural Rationale & Medicinal Chemistry Context

The architecture of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is engineered for both biological target affinity and late-stage synthetic functionalization. Each moiety serves a distinct causal purpose in medicinal chemistry [3][4]:

  • The Indazole Core: Recognized as a "privileged scaffold," the indazole ring acts as an excellent bioisostere for indole. Its N1-N2 motif provides superior hydrogen-bond donor and acceptor capabilities, making it an ideal pharmacophore for anchoring into the hinge region of the ATP-binding pocket in protein kinases (e.g., VEGFR, Aurora kinases) [3].

  • 1-(1-Methylethyl) / Isopropyl Group: The addition of an isopropyl group at the N1 position significantly increases the molecule's lipophilicity, which enhances cellular membrane permeability. Sterically, this branched alkyl group forces the molecule into specific binding orientations, often directing it toward the hydrophobic back pocket of a kinase active site.

  • 3-Methyl Group: This minimal steric addition restricts the rotational degrees of freedom of the core, locking it into a bioactive conformation and filling small hydrophobic sub-pockets to increase target selectivity.

  • 6-Bromo Substitution: The C6-bromide is the critical synthetic handle. It acts as an electrophilic site for palladium-catalyzed cross-coupling reactions, allowing chemists to append diverse aryl, heteroaryl, or aliphatic groups to probe the solvent-exposed regions of a biological target [5].

Quantitative Data Summary

To facilitate rapid reference for formulation and synthetic planning, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole
Common Synonym 6-Bromo-1-isopropyl-3-methyl-1H-indazole
CAS Registry Number 1683547-34-3
Molecular Weight 253.14 g/mol
Molecular Formula C11H13BrN2
Isotopic Exact Mass 252.026 g/mol (based on ^79Br)
Primary Reactivity Handle C6-Bromide (Electrophile for cross-coupling)

Experimental Workflow: C6-Functionalization via Suzuki-Miyaura Coupling

The most common application of this compound is the elaboration of the C6 position via Suzuki-Miyaura cross-coupling [6]. The following protocol is designed as a self-validating system to ensure high yields while suppressing undesired side reactions.

Causality of Experimental Choices
  • Catalyst Selection: Pd(dppf)Cl2​ is utilized instead of standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This kinetic advantage suppresses the competing hydrodebromination pathway (where the bromine is replaced by a proton) [5][6].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and H2​O (4:1 v/v) is used. Dioxane efficiently solubilizes the highly lipophilic isopropyl-indazole substrate, while water is strictly required to dissolve the inorganic base ( K2​CO3​ ) and activate the boronic acid into the reactive nucleophilic hydroxyboronate complex.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times. Rationale: A strictly anaerobic environment prevents the oxidative degradation of the Pd(0) active catalytic species.

  • Solvent Addition: Inject degassed 1,4-Dioxane/ H2​O (4:1 v/v) via syringe.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon.

  • Execution: Seal the tube and heat the biphasic mixture to 90 °C in an oil bath for 4–6 hours with vigorous stirring.

  • Self-Validating Tracking (LC-MS): Monitor the reaction progress via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 253/255 ( [M+H]+ ) due to the naturally occurring ^79Br and ^81Br isotopes. The complete disappearance of this doublet, coupled with the emergence of the product mass, provides definitive, self-validating proof of complete conversion.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

SyntheticWorkflow A 6-Bromo-indazole Substrate B Pd(dppf)Cl2 + Arylboronic Acid A->B Reagents added C Transmetalation Complex B->C Oxidative Addition D Reductive Elimination C->D C-C Bond Formation E C6-Arylated Indazole API D->E Product Isolation

Fig 1. Synthetic workflow for the C6-functionalization of the indazole scaffold.

Biological Context & Kinase Inhibition Pathway

Once functionalized, derivatives of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole are frequently deployed as competitive inhibitors of ATP in oncogenic signaling pathways [3]. The logical relationship between the chemical binding event and the phenotypic outcome is mapped below.

KinasePathway A Indazole API (Hinge Binder) B Kinase ATP-Binding Pocket A->B Competitive Binding C Disruption of ATP Binding B->C Mechanism D Inhibition of Substrate Phosphorylation C->D Downstream Effect E Arrest of Cellular Proliferation D->E Phenotypic Outcome

Fig 2. Logical relationship of indazole-mediated kinase inhibition and cellular arrest.

References

  • Title: 1683547-34-3 | 6-Bromo-1-isopropyl-3-methyl-1H-indazole | Source: BLD Pharm | URL: 1

  • Title: CAS:1683547-34-3, 6-Bromo-1-isopropyl-3-methyl-1H-indazole | Source: Bidepharm | URL: 2

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer | Source: RSC Advances (RSC Publishing) | URL: 3

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance | Source: PMC (National Institutes of Health) | URL: 4

  • Title: Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine | Source: BenchChem | URL: 5

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Source: MDPI | URL: 6

Sources

Exploratory

Preliminary Synthesis Pathways for 1-Isopropyl-3-methyl-1H-indazole Derivatives: A Technical Guide

Executive Summary The 1-isopropyl-3-methyl-1H-indazole architecture is a privileged, nitrogen-containing bicyclic scaffold. Derivatives of this core exhibit profound pharmacological relevance, notably acting as potent Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-isopropyl-3-methyl-1H-indazole architecture is a privileged, nitrogen-containing bicyclic scaffold. Derivatives of this core exhibit profound pharmacological relevance, notably acting as potent Sphingosine-1-phosphate (S1P) receptor agonists utilized in the therapeutic modulation of autoimmune disorders such as multiple sclerosis[1]. This technical guide critically evaluates the preliminary synthesis pathways for constructing the 1-isopropyl-3-methyl-1H-indazole framework, contrasting the traditional late-stage N-alkylation with modern de novo ring-forming annulation techniques.

Retrosynthetic Analysis & Mechanistic Rationale

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Thermodynamically, the 1H-tautomer is favored over the 2H-tautomer by approximately 2.3 to 3.6 kcal/mol[2]. However, direct alkylation of the indazole core frequently yields a challenging-to-separate mixture of N1 and N2 regioisomers[3].

Retrosynthetically, the target molecule can be accessed via two primary disconnections:

  • Late-Stage Alkylation (C–N Bond Formation): Direct N1-isopropylation of the commercially available 3-methyl-1H-indazole precursor.

  • De Novo Annulation (N–N Bond Formation): Cyclization of 2-aminoacetophenone derivatives with functionalized hydroxylamines or hydrazines[4].

Retrosynthesis Target 1-Isopropyl-3-methyl -1H-indazole Intermediate1 3-Methyl-1H-indazole + Isopropyl Halide Target->Intermediate1 Pathway A (N-Alkylation) Intermediate2 2-Aminoacetophenone + Hydroxylamine deriv. Target->Intermediate2 Pathway B (De Novo Annulation)

Caption: Retrosynthetic disconnections for 1-isopropyl-3-methyl-1H-indazole.

Pathway A: Regioselective N1-Alkylation of 3-Methyl-1H-indazole

Direct N-alkylation is operationally straightforward but suffers from inherent regioselectivity challenges. The implementation of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) has been empirically shown to heavily favor N1-alkylation[5].

Causality of Reagent Selection: The large ionic radius of the Cs⁺ cation results in a highly dissociated, "loose" ion pair with the aza-enolate intermediate. This dissociation allows the alkylation pathway to be governed by the intrinsic thermodynamic stability of the products, driving the equilibrium toward the more stable 1H-indazole derivative[2][3]. Furthermore, the steric bulk of the isopropyl group exacerbates the kinetic penalty of N2-alkylation due to spatial clashing with the C3-methyl group.

Step-by-Step Protocol (Self-Validating System)
  • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Charge the vessel with 3-methyl-1H-indazole (10.0 mmol, 1.0 equiv) and anhydrous DMF (20 mL).

  • Deprotonation: Add Cs₂CO₃ (15.0 mmol, 1.5 equiv). Stir the suspension at 25 °C for 30 minutes.

    • Validation Check: A slight color shift to pale yellow indicates the successful generation of the indazolyl anion.

  • Electrophilic Addition: Add 2-bromopropane (12.0 mmol, 1.2 equiv) dropwise via a gas-tight syringe to prevent localized thermal spikes.

  • Thermal Alkylation: Elevate the temperature to 80 °C and stir for 12 hours.

    • Validation Check: Monitor via LC-MS. The reaction reaches completion when the starting material peak (<5%) is consumed, yielding predominantly the N1-isomer.

  • Quenching & Extraction: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers aggressively with brine (5 × 20 mL) to partition and remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc, 10:1) to isolate the pure N1-isopropyl regioisomer.

Pathway B: Metal-Free De Novo Annulation

To bypass the N1/N2 selectivity bottleneck entirely, a de novo synthesis constructing the N–N bond can be employed. A highly efficient, scalable, and metal-free protocol utilizes 2-aminophenones and in situ generated N-isopropyl-O-mesitylsulfonyl hydroxylamine[4].

Causality of Reagent Selection: Hexafluoroisopropanol (HFIP) is utilized as the reaction medium. HFIP's strong hydrogen-bond donating capability and high polarity stabilize the polar transition states during the electrophilic amination of the aniline nitrogen. This unique solvation environment facilitates spontaneous dehydration and cyclization without the requirement of transition metal catalysts[4].

Step-by-Step Protocol (Self-Validating System)
  • Reagent Assembly: In a 20 mL pressure-rated reaction vial, combine 1-(2-aminophenyl)ethanone (2.0 mmol, 1.0 equiv) and N-isopropyl-O-mesitylsulfonyl hydroxylamine (3.0 mmol, 1.5 equiv)[4].

  • Solvation: Add HFIP (10 mL) to the mixture. Seal the vial securely.

  • Thermal Cyclization: Submerge the vial in a pre-heated oil bath and stir at 45 °C for 15 hours[4].

    • Validation Check: The formation of a fine precipitate or a distinct color shift typically accompanies the dehydration-cyclization step, indicating N-N bond formation.

  • Neutralization: Cool the reactor to room temperature and concentrate under reduced pressure to recover the HFIP. Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL)[4].

    • Validation Check: Effervescence confirms the neutralization of the mesitylsulfonic acid byproduct.

  • Isolation: Separate the organic phase, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc, 15:1 to 5:1) to yield 1-isopropyl-3-methyl-1H-indazole as a light colorless oil[4].

WorkflowB Step1 Step 1: Reagent Assembly 2-Aminoacetophenone + Hydroxylamine deriv. Step2 Step 2: HFIP Solvation Stabilizes polar TS No metal catalyst req. Step1->Step2 Step3 Step 3: Thermal Cyclization 45 °C for 15 hours Dehydration & N-N coupling Step2->Step3 Step4 Step 4: Neutralization Aq. NaHCO3 wash Removes sulfonic acid Step3->Step4 Step5 Step 5: Isolation Chromatography Pure 1H-indazole Step4->Step5

Caption: Experimental workflow for the metal-free de novo annulation (Pathway B).

Quantitative Data & Yield Comparison

The selection of the synthetic pathway significantly impacts the overall yield, scalability, and purity of the desired N1-isomer. Table 1 summarizes the empirical outcomes based on foundational regioselectivity studies and recent annulation methodologies.

Synthetic PathwayReagents / CatalystSolventTemp (°C)N1:N2 RegioselectivityOverall Yield (%)Scalability
A. Direct Alkylation Isopropyl bromide, Cs₂CO₃DMF80~8:1 to 10:165 - 75%High
A. Direct Alkylation Isopropyl iodide, NaHTHF0 to 25~3:145 - 55%Medium
B. De Novo Annulation O-Mesitylsulfonyl deriv.HFIP45Exclusive (100:0)85 - 97%High
C. Cu-Catalyzed Isopropylhydrazine, CuODMSO100Exclusive (100:0)60 - 70%Medium

Data synthesized from foundational regioselectivity studies[3][5] and recent metal-free annulation methodologies[4].

Conclusion

The synthesis of 1-isopropyl-3-methyl-1H-indazole derivatives requires careful circumvention of the inherent tautomeric equilibrium of the indazole core. While late-stage N-alkylation (Pathway A) utilizes readily available starting materials, it necessitates rigorous chromatographic separation to isolate the N1-isomer from the N2-byproduct. Conversely, the de novo metal-free annulation (Pathway B) leverages the unique hydrogen-bonding properties of HFIP to achieve exclusive regioselectivity and near-quantitative yields[4]. For drug development professionals requiring high-purity S1P receptor agonist intermediates[1], Pathway B represents the most robust and self-validating synthetic route.

References

  • Title: A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent Source: Google Patents URL
  • Title: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Foundational

Thermodynamic Stability Profile of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole at Room Temperature: A Comprehensive Technical Guide

Executive Summary As pharmaceutical and material science pipelines increasingly rely on complex heterocyclic scaffolds, understanding the baseline thermodynamic stability of these intermediates is paramount. 6-Bromo-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical and material science pipelines increasingly rely on complex heterocyclic scaffolds, understanding the baseline thermodynamic stability of these intermediates is paramount. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (CAS: 1683547-34-3) is a highly substituted 1H-indazole derivative characterized by a sterically demanding N1-isopropyl group, a hyperconjugative C3-methyl group, and an electron-withdrawing C6-bromo substituent.

At standard room temperature (298.15 K / 25°C), this compound exhibits robust thermodynamic and kinetic stability. This whitepaper deconstructs the structural, electronic, and thermodynamic parameters that govern its stability and provides field-proven, self-validating experimental methodologies for empirical profiling.

Structural & Electronic Profiling of the 1H-Indazole Core

The stability of this compound is fundamentally anchored in the aromatic resonance of the indazole core. Indazoles natively exhibit annular tautomerism, existing in equilibrium between 1H and 2H forms. However, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 2 to 4 kcal/mol [1].

In the case of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole, this thermodynamic preference is permanently locked by the substitution pattern:

  • N1-Alkylation (Isopropyl Group): Alkylation at the N1 position strictly prevents tautomerization to the higher-energy 2H form. The steric bulk of the 1-methylethyl (isopropyl) group also shields the N1-N2 bond from nucleophilic attack, raising the activation energy required for degradation.

  • C3-Methyl Group: The methyl group at the C3 position provides hyperconjugative stabilization, donating electron density into the relatively electron-deficient pyrazole ring, thereby stabilizing the overall aromatic system.

  • C6-Bromo Group: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while providing resonance donation (+R). This modulates the electron density of the benzenoid ring, making it highly stable against spontaneous auto-oxidation at room temperature.

Bond Dissociation Energies & Kinetic Barriers

To evaluate thermodynamic stability, we must analyze the theoretical degradation pathways and their respective kinetic barriers. At 25°C, the available ambient thermal energy ( kB​T ) is approximately 0.59 kcal/mol.

The C-Br Bond: The homolytic bond dissociation energy (BDE) for an aromatic C-Br bond is exceptionally high, typically measured at 70.9 kcal/mol [2]. Because the BDE vastly exceeds the ambient thermal energy, spontaneous homolytic cleavage of the C-Br bond is thermodynamically forbidden at room temperature. Dehalogenation requires the input of high-energy UV photons or transition-metal catalysts; thus, the molecule remains kinetically inert under standard storage conditions.

N-Dealkylation: Cleavage of the N1-isopropyl bond requires significant activation energy, typically necessitating harsh acidic conditions and elevated temperatures. At neutral pH and 298.15 K, the rate constant for this degradation pathway is effectively zero.

StabilityPathways Core 6-Bromo-3-methyl-1-(1-methylethyl) -1H-indazole Path1 C-Br Homolytic Cleavage (Requires >70 kcal/mol) Core->Path1 Thermal/UV Stress Path2 N1-Dealkylation (High Activation Energy) Core->Path2 Strong Acid/Base Path3 Tautomerization to 2H (Endergonic by ~3 kcal/mol) Core->Path3 Tautomeric Shift Stable Thermodynamically Stable at Room Temp (25°C) Path1->Stable Blocked at RT Path2->Stable Blocked at RT Path3->Stable Favors 1H at RT

Thermodynamic barriers preventing spontaneous degradation at room temperature.

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of this compound, we employ Isothermal Microcalorimetry (IMC) and Differential Scanning Calorimetry (DSC) .

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Stability

Traditional accelerated stress testing (using high heat to force degradation) can alter reaction mechanisms, providing skewed data. IMC is the gold standard because it predicts shelf life by measuring the minute heat output (in microwatts, μW ) of slow degradation reactions directly at ambient storage temperatures[3]. A thermodynamically stable system will yield a heat flow of 0μW , indicating no exothermic or endothermic degradation processes[4].

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 100 mg of the crystalline compound into a sterilized glass ampoule. Seal the ampoule under a nitrogen atmosphere to eliminate oxidative variables and isolate the intrinsic stability of the molecule.

  • Thermal Equilibration: Lower the ampoule into the IMC thermostat maintained strictly at 298.15 K (25°C). Crucial Causality: You must allow 2 to 4 hours for thermal equilibration. The physical friction of lowering the ampoule generates transient heat that will mask the microwatt-level chemical heat flow if not properly dissipated.

  • Heat Flow Measurement: Record the heat flow ( dQ/dt ) continuously for 14 to 21 days.

  • Data Analysis: For a stable compound like 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole, the baseline should remain flat at 0μW . If any baseline drift is observed, integrate the curve to determine the enthalpy of degradation ( ΔHdeg​ ) and apply the Arrhenius equation to calculate the precise degradation rate constant[3].

IMCWorkflow Step1 Sample Prep (API in Ampoule) Step2 Thermal Equilibration (298.15 K) Step1->Step2 Step3 Heat Flow Measurement (µW Sensitivity) Step2->Step3 Step4 Kinetic Modeling (Arrhenius) Step3->Step4 Step5 Shelf-Life Prediction (Stability Profile) Step4->Step5

Step-by-step Isothermal Microcalorimetry (IMC) workflow for real-time stability assessment.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Stability

To ensure the compound does not undergo polymorphic transitions or premature thermal degradation near room temperature, DSC is utilized.

Step-by-Step Workflow:

  • Preparation: Encapsulate 3-5 mg of the compound in a standard aluminum pan with a pinhole lid. The pinhole allows outgassing of any residual volatile solvents, preventing pressure buildup that could artificially shift thermal events.

  • Method: Ramp the temperature from 20°C to 300°C at a heating rate of 10°C/min. Crucial Causality: Maintain a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation from masking true thermal decomposition events.

  • Evaluation: Identify the sharp endothermic melting peak to confirm crystalline purity. The absence of exothermic events prior to the melting point validates the compound's thermal stability at room temperature.

Quantitative Data Presentation

Table 1: Estimated Thermodynamic & Kinetic Parameters

ParameterEstimated ValueCausality / Significance
Tautomeric Energy Gap (1H vs 2H) ~2 - 4 kcal/mol1H-indazole is the predominant, thermodynamically stable form[1].
Aromatic C-Br Bond Dissociation Energy ~70.9 kcal/molVastly exceeds ambient thermal energy ( kB​T≈0.59 kcal/mol); prevents homolytic cleavage[2].
Heat Flow at 298.15 K ( dQ/dt ) 0μW Indicates the absolute absence of spontaneous exothermic/endothermic degradation[4].

Table 2: Experimental Protocol Parameters

TechniqueTemperature RangeHeating Rate / DurationAtmospherePrimary Output
Isothermal Microcalorimetry (IMC) 298.15 K (25°C)14 - 21 Days (Isothermal)Nitrogen (Sealed)Real-time heat flow ( μW )
Differential Scanning Calorimetry (DSC) 20°C to 300°C10°C / minNitrogen PurgeMelting point, Phase transitions

Conclusion

6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is a highly stable heterocyclic compound at room temperature. Its thermodynamic resilience is a direct consequence of its locked 1H-tautomeric state, the high activation energy required for N1-dealkylation, and an aromatic C-Br bond dissociation energy that far exceeds ambient thermal limits. By employing sensitive, non-destructive techniques like Isothermal Microcalorimetry, researchers can confidently validate its long-term stability profile without relying on potentially misleading accelerated stress conditions.

Sources

Exploratory

Literature review on 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole as a pharmacophore

The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] Its structural re...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. This has led to the successful development of several FDA-approved drugs and numerous clinical candidates for the treatment of cancer and inflammatory diseases.[2] The inherent stability and synthetic tractability of the indazole scaffold further enhance its appeal for the design of novel therapeutic agents.

This technical guide provides an in-depth exploration of the 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole core as a pharmacophore. While direct biological data for this specific molecule is not extensively available in the public domain, its structural features, combined with the well-established structure-activity relationships of related indazole analogs, provide a strong foundation for predicting its potential as a valuable scaffold in drug discovery. This guide will delve into the proposed synthesis of this molecule, analyze its key pharmacophoric features, and present detailed experimental protocols for its potential biological evaluation.

The Strategic Synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

The synthesis of N-alkylated indazoles is a well-established process in organic chemistry. The proposed synthesis of 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole would logically commence with the commercially available 6-bromo-3-methyl-1H-indazole. The key transformation is the regioselective alkylation of the indazole nitrogen.

G A 6-Bromo-3-methyl-1H-indazole B Deprotonation (e.g., NaH in THF) A->B C Indazolide Anion B->C D Nucleophilic Substitution (2-iodopropane) C->D E 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole D->E

Caption: Proposed synthetic workflow for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

Detailed Experimental Protocol: Synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

This protocol outlines the N-alkylation of 6-bromo-3-methyl-1H-indazole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-3-methyl-1H-indazole≥97%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
2-iodopropane99%Sigma-Aldrich
Saturated aqueous NH₄ClACS gradeFisher Scientific
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
Brine (Saturated NaCl solution)------
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation, forming the indazolide anion.

  • Cool the mixture back to 0 °C and add 2-iodopropane (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

The Pharmacophoric Potential of the 6-Bromo-3-methyl-1-isopropyl-1H-indazole Core

The indazole scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. The specific substitutions on the 6-bromo-3-methyl-1-isopropyl-1H-indazole core are expected to fine-tune its pharmacological profile.

G cluster_0 Pharmacophoric Features Core 6-Bromo-3-methyl-1-isopropyl-1H-indazole Indazole Core 6-Bromo 3-Methyl 1-Isopropyl Feature1 Kinase Hinge-Binding Region (N2) Core:f1->Feature1 Bioisostere of purine Feature2 Modulation of Solubility and Potency Core:f2->Feature2 Halogen bonding, metabolic stability Feature3 Hydrophobic Pocket Interaction Core:f3->Feature3 Fills hydrophobic pocket Feature4 Increased Lipophilicity & Potency Core:f4->Feature4 Enhances cell permeability

Caption: Key pharmacophoric features of the 6-Bromo-3-methyl-1-isopropyl-1H-indazole scaffold.

  • The Indazole Core: The bicyclic system acts as a bioisostere of purines, enabling it to bind to the ATP-binding sites of many kinases. The N2 nitrogen is a key hydrogen bond acceptor, crucial for anchoring the molecule in the hinge region of the kinase.

  • The 6-Bromo Substituent: The bromine atom at the 6-position can significantly influence the molecule's properties. It can increase potency through halogen bonding interactions with the target protein. Furthermore, it can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

  • The 3-Methyl Group: The methyl group at the 3-position is likely to occupy a hydrophobic pocket within the target's binding site. This can contribute to both the potency and selectivity of the inhibitor.

  • The 1-Isopropyl Group: The N-isopropyl group is a key feature that enhances the lipophilicity of the molecule, which can lead to improved cell permeability and oral bioavailability. The size and shape of this group can also play a critical role in determining the selectivity of the compound for different kinases.

Potential Biological Targets and Evaluation

Given the prevalence of the indazole scaffold in kinase inhibitors, it is highly probable that 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole will exhibit inhibitory activity against one or more protein kinases. Many indazole derivatives have shown potent activity against kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) and intracellular signaling kinases (e.g., Src, Abl).[2]

Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a representative in vitro assay to evaluate the inhibitory activity of the title compound against a panel of protein kinases.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Recombinant human kinasesHigh purityCommercially Available (e.g., SignalChem)
ATPMolecular biology gradeSigma-Aldrich
Substrate peptideSpecific for each kinaseCommercially Available
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)Molecular biology grade---
384-well platesLow-volume, whiteCorning
ADP-Glo™ Kinase Assay Kit---Promega
Test compound (6-bromo-3-methyl-1-isopropyl-1H-indazole)>98% puritySynthesized
Staurosporine (positive control)≥98%Sigma-Aldrich
DMSOAnhydrousSigma-Aldrich

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase, substrate peptide, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound or controls (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.

  • Detect the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation:

The results of the kinase inhibition assay can be summarized in a table for easy comparison.

Kinase TargetIC₅₀ (nM) of Test CompoundIC₅₀ (nM) of Staurosporine
Kinase A[Experimental Value][Experimental Value]
Kinase B[Experimental Value][Experimental Value]
Kinase C[Experimental Value][Experimental Value]

Conclusion

While direct experimental evidence for the biological activity of 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole is currently limited, a thorough analysis of its structural components and the extensive literature on related indazole pharmacophores strongly suggests its potential as a valuable scaffold in drug discovery. The proposed synthetic route is straightforward, and the established methodologies for in vitro kinase screening provide a clear path for its biological evaluation. The unique combination of a kinase-hinge-binding indazole core with strategically placed substituents for modulating potency, selectivity, and pharmacokinetic properties makes 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole a compelling candidate for further investigation in the quest for novel therapeutics.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

Executive Summary The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (CAS: 1683547-34-3), commonly referred to as 6-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (CAS: 1683547-34-3), commonly referred to as 6-bromo-1-isopropyl-3-methyl-1H-indazole, is a highly versatile building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics. This application note provides a comprehensive, self-validating protocol for the C6-arylation/heteroarylation of this scaffold via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

By analyzing the specific steric and electronic microenvironment of this substrate, this guide establishes the causality behind catalyst selection, solvent optimization, and in-process controls to ensure reproducible, high-yield transformations.

Substrate Profiling & Mechanistic Causality

The Suzuki-Miyaura coupling involves three fundamental mechanistic steps: oxidative addition, transmetalation, and reductive elimination[1]. However, the physicochemical properties of 6-bromo-1-isopropyl-3-methyl-1H-indazole dictate specific reaction parameters:

  • Oxidative Addition: The 6-position of the indazole ring is electronically favorable for oxidative addition by Pd(0). However, the electron-rich nature of the pyrazole-fused system slightly raises the activation energy compared to isolated, electron-deficient phenyl bromides[2]. Therefore, an electron-rich phosphine ligand is required to accelerate the insertion of palladium into the C(sp2)–Br bond.

  • Transmetalation: The N1-isopropyl and C3-methyl groups significantly increase the lipophilicity of the molecule compared to NH-free indazoles. Highly polar aprotic solvents (e.g., pure DMF) often lead to poor solubility of the organic components. A biphasic or water-miscible system, such as 1,4-Dioxane/Water, is optimal[1]. Water is strictly required to generate the highly reactive Palladium-hydroxo [Pd-OH] intermediate, which facilitates the transmetalation of the boronic acid.

  • Reductive Elimination: The use of bidentate ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), enforces a strict cis geometry on the palladium center. This spatial arrangement accelerates reductive elimination, rapidly releasing the product and outcompeting side reactions like protodeboronation[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Indazolyl)(Br)L2 Pd0->OxAdd 6-Bromoindazole BaseEx Base Exchange Pd(II)(Indazolyl)(OH)L2 OxAdd->BaseEx K2CO3 / H2O TransMet Transmetalation Pd(II)(Indazolyl)(Ar)L2 BaseEx->TransMet Ar-B(OH)2 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 C6-Aryl Indazole

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-bromoindazoles.

Quantitative Reaction Optimization

The following table summarizes the optimization landscape for the cross-coupling of 6-bromo-1-isopropyl-3-methyl-1H-indazole with standard aryl boronic acids. The data highlights the superiority of bidentate and bulky dialkylbiaryl phosphine ligands for this specific scaffold[3].

EntryCatalyst SystemBaseSolvent System (v/v)Temp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O (2:1:1)901265%Slow reductive elimination; protodeboronation observed.
2Pd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O (4:1)801245%Incomplete oxidative addition due to weak ligand electron donation.
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 88% Optimal baseline; cis-geometry enforced by dppf.
4Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100292%Best for highly sterically hindered or electron-deficient boronic acids.

Self-Validating Experimental Protocol

The following methodology utilizes Pd(dppf)Cl₂ as the standard catalyst. This protocol is designed as a self-validating system: built-in In-Process Controls (IPCs) ensure that each mechanistic step has occurred before proceeding to workup.

Workflow Prep 1. Reagent Preparation Degas 2. Argon Degassing Prep->Degas React 3. Thermal Activation Degas->React Workup 4. Aqueous Workup React->Workup Purify 5. Flash Chromatography Workup->Purify

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 6-bromo-1-isopropyl-3-methyl-1H-indazole (1.0 equiv, e.g., 1.0 mmol, 253.1 mg).

  • Add the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol).

  • Add Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol, 40.8 mg).

  • Causality: A slight excess of boronic acid (1.2 eq) compensates for minor protodeboronation. The CH₂Cl₂ adduct of Pd(dppf)Cl₂ is preferred due to its superior stability and solubility profiles compared to the uncomplexed form.

Step 2: Solvent Addition and Degassing

  • Add 1,4-Dioxane (4.0 mL) and deionized Water (1.0 mL) to the vial.

  • Seal the vial with a PTFE-lined septum cap.

  • Submerge an argon-purging needle directly into the solvent mixture and sparge with Argon for 15 minutes. Vent the vial with a secondary needle.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and strongly promotes the oxidative homocoupling of the boronic acid. Strict anaerobic conditions are mandatory for high yields[1].

Step 3: Thermal Activation

  • Remove the sparging and vent needles.

  • Transfer the sealed vial to a pre-heated aluminum block at 90 °C.

  • Stir vigorously (800-1000 rpm) for 4 hours.

  • Causality: Vigorous stirring is critical. The reaction occurs at the interface of the organic (Dioxane) and aqueous phases; poor mixing will artificially stall the transmetalation step.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: The starting material (C₁₁H₁₃BrN₂) exhibits a distinct isotopic doublet at m/z ~253 and 255 [M+H]⁺ (1:1 ratio). The disappearance of this doublet and the emergence of the product mass validates successful oxidative addition and transmetalation.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove palladium black.

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients) to afford the pure C6-functionalized indazole.

Troubleshooting Guide

If the IPC at Step 4 indicates reaction failure, consult the following diagnostic matrix:

  • Symptom: Starting material is consumed, but product yield is low; LC-MS shows a mass corresponding to the boronic acid dimer.

    • Causality: Oxidative homocoupling has occurred.

    • Solution: Degassing was insufficient. Ensure rigorous argon sparging or utilize the freeze-pump-thaw method.

  • Symptom: Starting material remains intact; boronic acid is consumed (converted to the corresponding non-boronated arene).

    • Causality: Protodeboronation of the boronic acid is outcompeting transmetalation.

    • Solution: Lower the reaction temperature to 70 °C, or switch to a more active catalyst system (e.g., Pd₂(dba)₃ / XPhos) to accelerate the cross-coupling cycle. Alternatively, add the boronic acid slowly via syringe pump.

  • Symptom: Immediate precipitation of a black solid upon heating.

    • Causality: Catalyst decomposition to inactive "Palladium Black" due to poor ligand stabilization or oxygen ingress.

    • Solution: Verify the integrity of the Pd(dppf)Cl₂ batch and ensure the solvent is thoroughly deoxygenated.

References

  • F. Popowycz et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021, 11, 7554-7560. Available at:[Link]

  • S. M. M. S. Silva et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(5), 5050-5062. Available at:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Substrate CAS: 1683547-34-3 | Molecular Weight: 253.14 g/mol | Formula: C₁₁H₁₃BrN₂ Substrate Profiling & Mechanistic Rationale The ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Substrate CAS: 1683547-34-3 | Molecular Weight: 253.14 g/mol | Formula: C₁₁H₁₃BrN₂

Substrate Profiling & Mechanistic Rationale

The indazole core is a privileged pharmacophore widely utilized in the design of kinase inhibitors (e.g., targeting LRRK2, VEGFR, and CDKs). The formation of a carbon-nitrogen bond at the 6-position via the allows for the introduction of diverse amine functionalities, enabling rigorous structure-activity relationship (SAR) exploration[1].

However, unprotected 1H-indazoles present a significant chemoselectivity challenge during palladium-catalyzed cross-coupling. The nucleophilic N1 and N2 nitrogens can competitively coordinate to the palladium center or undergo unwanted N-arylation. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole elegantly bypasses these limitations. The N1 position is sterically and electronically masked by the isopropyl (1-methylethyl) group, and the C3 position is blocked by a methyl group. This effectively locks the tautomeric state and directs the Pd-catalyzed C-N bond formation exclusively to the C6-bromide, ensuring high regioselectivity and preventing catalyst poisoning.

Reaction Optimization & Causality (E-E-A-T)

Successful amination of heteroaryl halides requires precise tuning of the reaction microenvironment. The causality behind our recommended protocol parameters is detailed below:

  • Catalyst Activation & Selection: Traditional protocols use Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction by the amine to form the active L-Pd(0) species[2]. This can lead to long induction periods and side reactions. We mandate the use of Palladacycle Precatalysts (e.g., G3 or G4) . As noted by, precatalysts rapidly generate the active L-Pd(0) complex upon exposure to a base, bypassing the need for amine-driven reduction and ensuring a robust catalytic cycle[3].

  • Ligand Causality: The choice of dialkylbiaryl phosphine ligand is dictated by the nucleophile[4].

    • Primary Amines:BrettPhos is strictly required. Its steric bulk accelerates reductive elimination, preventing the formation of highly stable, inactive bis-amine palladium complexes.

    • Secondary Amines:RuPhos is optimal. It provides sufficient space for the bulkier secondary amine to coordinate to the Pd(II) center while still promoting efficient reductive elimination.

  • Base Selection: While NaOtBu (pKa ~19) is a standard strong base, it can decompose base-sensitive functional groups[3]. For highly functionalized indazoles, weaker bases like Cs₂CO₃ or LiHMDS are preferred. LiHMDS is particularly effective for this system in ethereal solvents like THF or 1,4-Dioxane[4],[5].

Catalytic Signaling Pathway

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 6-Bromoindazole PdII_Br L-Pd(II)(Ar)(Br) Intermediate I OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord + Amine (HNRR') + Base PdII_Amido L-Pd(II)(Ar)(NRR') Amido Complex AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + 6-Aminoindazole

Caption: Catalytic cycle of the Buchwald-Hartwig amination on 6-bromoindazole derivatives.

Condition Optimization Matrix

The following table summarizes the validated reaction parameters based on the steric demand of the coupling amine partner.

Amine ClassRecommended LigandPrecatalystOptimal BaseSolventTemp (°C)Expected Yield
Primary Aliphatic BrettPhosBrettPhos Pd G3 (2 mol%)LiHMDS (2.0 eq)THF / Dioxane65 - 8080 - 95%
Primary Aryl BrettPhosBrettPhos Pd G3 (2 mol%)NaOtBu (1.5 eq)Toluene80 - 10075 - 90%
Secondary Aliphatic RuPhosRuPhos Pd G3 (2 mol%)LiHMDS (2.0 eq)THF / Dioxane65 - 8570 - 85%
Lactams / Amides tBuBrettPhostBuBrettPhos Pd G3 (3 mol%)K₃PO₄ (3.0 eq)1,4-Dioxane100 - 11050 - 70%

Step-by-Step Experimental Protocols

Experimental Workflow

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Catalyst & Base Addition Prep->Mix Heat 3. Thermal Activation (80-100°C) Mix->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Flash Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

General Procedure A: Coupling with Primary Amines

Self-Validating System: This protocol utilizes LC-MS tracking of the distinct isotopic bromine signature.

  • Preparation (Anaerobic Setup): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (253 mg, 1.0 mmol, 1.0 equiv) and BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol, 2 mol%).

  • Amine & Base Addition: Add the primary amine (1.2 mmol, 1.2 equiv). If the amine is a liquid, it should be added outside the glovebox via a micro-syringe. Add solid LiHMDS (334 mg, 2.0 mmol, 2.0 equiv)[4].

  • Solvent Introduction: Seal the tube with a rubber septum and remove it from the glovebox. Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of N₂. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours.

  • In-Process QC: At 4 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the disappearance of the starting material doublet mass peak at m/z 253/255 (1:1 ratio, ⁷⁹Br/⁸¹Br) and the appearance of the product mass (M+H).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 6-aminoindazole derivative.

Troubleshooting & Quality Control

When scaling up or applying challenging nucleophiles, deviations may occur. Use the following diagnostic logic to correct failures:

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion Catalyst poisoning via O₂ ingress or moisture, leading to Pd(0) oxidation.Ensure strict Schlenk techniques. Sparge solvents with N₂ for 30 mins prior to use. Use a fresh bottle of Pd precatalyst[4].
Reductive Dehalogenation β-hydride elimination outcompetes reductive elimination from the Pd-amido complex[4].Switch to a more sterically demanding ligand (e.g., tBuBrettPhos) to accelerate reductive elimination. Lower the reaction temperature by 10 °C.
Low Yield with Amides Weak nucleophilicity of the amide nitrogen prevents efficient coordination to Pd(II).Increase catalyst loading to 4 mol%. Switch base to K₃PO₄ or K₂CO₃ and elevate temperature to 110 °C.
Product Degradation Strong bases (NaOtBu) cleaving sensitive functional groups on the amine partner.Substitute NaOtBu with an organic/inorganic base combination like DBU + NaTFA or use pure Cs₂CO₃[3].

References

  • . Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. BenchChem. 2.. Surry, D. S., & Buchwald, S. L. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.

  • . How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • . Buchwald–Hartwig amination.

  • . Buchwald-Hartwig Amination.

Sources

Method

Scale-up synthesis methods for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole in medicinal chemistry

Strategic Context in Medicinal Chemistry Indazoles are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for indoles in kinase inhibitors and CNS-active agents. Specifically, 6-bromo-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Medicinal Chemistry

Indazoles are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for indoles in kinase inhibitors and CNS-active agents. Specifically, 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known as 6-bromo-1-isopropyl-3-methyl-1H-indazole) is a highly valued building block. The 6-bromo position serves as an essential synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the 1-isopropyl and 3-methyl groups provide critical lipophilic contacts for hydrophobic pocket binding (e.g., within kinase hinge regions).

Transitioning the synthesis of this building block from discovery scale (milligrams) to process scale (hundreds of grams) presents a significant challenge: controlling the regioselectivity of the alkylation. This application note details a robust, self-validating 100g-scale protocol that circumvents chromatographic purification by leveraging thermodynamic control and steric hindrance to exclusively yield the N1-alkylated isomer.

Mechanistic Causality: Mastering N1 vs. N2 Regioselectivity

The indazole anion is an ambidentate nucleophile. Alkylation typically results in a mixture of N1 and N2 isomers, which are notoriously difficult to separate at scale. However, the regioselectivity can be strictly controlled by understanding the interplay between steric hindrance and reaction thermodynamics .

  • Steric Causality : The presence of the 3-methyl group introduces severe peri-steric hindrance against incoming electrophiles at the adjacent N2 position. When a bulky secondary alkyl halide like 2-bromopropane is used, the activation energy for N2-alkylation becomes prohibitively high.

  • Thermodynamic Control : While weaker bases (like K2​CO3​ ) in highly polar solvents (like DMF) often lead to kinetic mixtures (approx. 1:1 to 6:4 N1:N2), the use of a strong, irreversible base ( NaH ) in an ethereal solvent ( THF ) under reflux conditions drives the reaction toward the thermodynamically favored N1 isomer .

MechanisticPathway SM 6-Bromo-3-methyl-1H-indazole (Starting Material) Base Deprotonation (NaH / THF) SM->Base Anion Indazole Anion (Delocalized) Base->Anion N1_Path Attack via N1 (Sterically Unhindered) Anion->N1_Path 2-Bromopropane N2_Path Attack via N2 (Sterically Hindered by 3-Me) Anion->N2_Path 2-Bromopropane Prod_N1 6-Bromo-1-isopropyl-3-methyl-1H-indazole (Major Product, >99%) N1_Path->Prod_N1 Thermodynamically Favored Prod_N2 6-Bromo-2-isopropyl-3-methyl-2H-indazole (Trace / Not Detected) N2_Path->Prod_N2 Kinetically Disfavored

Mechanistic divergence of indazole alkylation driven by steric hindrance.

Process Optimization Data

To eliminate the need for silica gel chromatography—a critical requirement for scale-up—the reaction conditions must inherently suppress N2-alkylation. The table below summarizes the optimization data that led to the selected protocol.

Base / Solvent SystemTemperatureElectrophileN1:N2 RatioIsolated Yield (%)Scalability Assessment
K2​CO3​ / DMF80 °C2-Bromopropane60:4055Poor (Requires chromatography)
Cs2​CO3​ / CH3​CN 65 °C2-Bromopropane85:1572Moderate (Difficult isolation)
NaH / THF 65 °C 2-Bromopropane >99:1 88 Excellent (Direct crystallization)

Data demonstrates that the NaH/THF system provides superior regiocontrol, enabling direct isolation of the product.

100g Scale-Up Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific visual or analytical cues confirm the success of the step, ensuring trustworthiness and reproducibility before proceeding.

ScaleUpWorkflow Step1 1. Reactor Prep Inert N2 Atmosphere Step2 2. Deprotonation NaH in THF (0-5 °C) Step1->Step2 Step3 3. Alkylation Add 2-Bromopropane Step2->Step3 Step4 4. Quench & Extract NH4Cl (aq) / EtOAc Step3->Step4 Step5 5. Crystallization pTSA Salt Formation Step4->Step5

Five-stage operational workflow for the 100g scale-up synthesis.

Materials Required
  • 6-Bromo-3-methyl-1H-indazole: 100.0 g (0.474 mol, 1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 22.7 g (0.568 mol, 1.2 eq)

  • 2-Bromopropane: 87.4 g (0.711 mol, 1.5 eq)

  • Anhydrous THF: 1.0 L

  • p-Toluenesulfonic acid monohydrate (pTSA· H2​O ): 90.1 g (0.474 mol, 1.0 eq)

Step-by-Step Methodology

Phase 1: Deprotonation (Exothermic & Gas Evolving)

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet connected to a bubbler. Causality: The bubbler is critical for safely venting hydrogen gas and serves as a visual indicator of reaction progress.

  • Charge Base: Suspend NaH (22.7 g) in anhydrous THF (400 mL) under N2​ and cool the jacket to 0 °C.

  • Substrate Addition: Dissolve 6-bromo-3-methyl-1H-indazole (100.0 g) in anhydrous THF (600 mL). Add this solution dropwise to the reactor over 60 minutes, maintaining the internal temperature below 10 °C.

  • Self-Validation Check: Monitor the bubbler. Vigorous H2​ evolution will occur. Stir the mixture at 10 °C for an additional 30 minutes. The cessation of gas evolution visually validates that quantitative deprotonation to the indazole anion is complete.

Phase 2: Alkylation 5. Electrophile Addition: Add 2-bromopropane (87.4 g) in a single portion. Causality: Because the nucleophile is already fully formed and stabilized, the electrophile can be added rapidly without risking side reactions. 6. Heating: Ramp the jacket temperature to heat the reaction mixture to 65 °C (mild reflux) for 12 hours. Causality: Secondary alkyl halides undergo SN​2 substitution sluggishly; sustained thermal energy is required to overcome the activation barrier. 7. Self-Validation Check (IPC): Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC (254 nm). The reaction is validated to proceed to the next step when the starting material is <1% AUC.

Phase 3: Workup and Chromatograph-Free Isolation 8. Quench: Cool the reactor to 5 °C. Carefully add saturated aqueous NH4​Cl (500 mL) dropwise. Causality: NH4​Cl safely neutralizes unreacted NaH without driving the aqueous phase to a highly alkaline pH, which prevents emulsion formation during extraction. 9. Extraction: Add Ethyl Acetate (EtOAc, 800 mL). Stir for 10 minutes, then halt agitation. Self-Validation: A crisp, rapid phase separation validates the absence of emulsions. Separate the phases and wash the organic layer with brine (500 mL). 10. Salt Formation (Purification): Concentrate the organic layer to approximately 400 mL. Heat to 50 °C and add a solution of pTSA· H2​O (90.1 g) in EtOAc (200 mL). 11. Crystallization: Cool the mixture slowly to 0 °C over 4 hours. Causality: Isolating the product as a pTSA salt selectively crystallizes the N1-isomer, leaving trace N2-isomer and the mineral oil (from the NaH dispersion) completely dissolved in the mother liquor . 12. Filtration: Filter the white crystalline solid, wash with cold EtOAc (100 mL), and dry under vacuum at 40 °C to afford the target compound as a pTSA salt (Yield: ~177 g, 88% theoretical; >99% purity by HPLC).

References

  • Wang, J., Mccreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. Available at:[Link]

  • Shen, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1831–1841. Available at:[Link]

Application

Application Note: Regioselective C6-Functionalization of 1-Isopropyl-3-methyl-1H-indazole via Iridium-Catalyzed C–H Borylation

Introduction & Mechanistic Rationale The 1H-indazole core is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics and kinase inhibitors[1]. While functionalization at the C3 pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-indazole core is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics and kinase inhibitors[1]. While functionalization at the C3 position is well-documented and synthetically straightforward, targeted modification of the benzenoid ring (C4–C7) remains challenging without relying on pre-halogenated precursors[2].

For 1-isopropyl-3-methyl-1H-indazole , the C3 position is blocked by a methyl group, and the N1 position is protected by an isopropyl group[1]. This unique substitution pattern sets an ideal stage for late-stage C–H functionalization. Iridium-catalyzed C–H borylation offers a powerful, sterically driven approach to functionalize this scaffold directly, bypassing the need for de novo ring synthesis[3].

Causality of Regioselectivity

The active catalyst, [Ir(dtbpy)(Bpin)3], is highly sensitive to steric hindrance[4]. In 1-isopropyl-3-methyl-1H-indazole, the regioselectivity is governed by the following factors:

  • C4 is shielded by the adjacent C3-methyl group.

  • C7 is heavily shielded by the freely rotating N1-isopropyl group.

  • C5 and C6 remain accessible. However, the C6 position is thermodynamically and kinetically favored due to its maximal distance from the N1-isopropyl steric cone. Utilizing the bulky ligand dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) forces the catalyst into the least hindered C-H bond, yielding the 6-Bpin derivative as the major isomer[4].

Mechanism Precat [Ir(OMe)(cod)]2 + dtbpy Precatalyst Active Active Ir(I) Catalyst [Ir(dtbpy)(Bpin)3] Precat->Active B2pin2 Coordination Substrate Coordination (Steric steering away from C4/C7) Active->Coordination 1-iPr-3-Me-Indazole OxAdd Oxidative Addition at C6-H bond Coordination->OxAdd Regioselective RedElim Reductive Elimination of 6-Bpin Product OxAdd->RedElim RedElim->Active Catalyst Regeneration

Figure 1: Catalytic cycle and steric steering mechanism for Ir-catalyzed C6-H borylation.

Experimental Workflows for C6-Diversification

Once the 6-Bpin intermediate is synthesized, it serves as a versatile linchpin for downstream diversification. The boronic ester can be easily converted into aryl, hydroxyl, or halogenated derivatives, enabling rapid Structure-Activity Relationship (SAR) exploration[2].

Workflow SM 1-Isopropyl-3-methyl- 1H-indazole Borylation Ir-Catalyzed C-H Borylation ([Ir(OMe)(cod)]2, dtbpy) SM->Borylation Bpin 6-Bpin-1-isopropyl- 3-methyl-1H-indazole Borylation->Bpin Regioselective C6-Activation Suzuki Suzuki-Miyaura Cross-Coupling Bpin->Suzuki Oxidation Oxidative Hydroxylation Bpin->Oxidation Halogenation Cu-Mediated Halogenation Bpin->Halogenation Aryl 6-Aryl/Heteroaryl Derivative Suzuki->Aryl Hydroxyl 6-Hydroxy Derivative Oxidation->Hydroxyl Halo 6-Halo (Br/Cl) Derivative Halogenation->Halo

Figure 2: Workflow for the regioselective C6-functionalization of 1-isopropyl-3-methyl-1H-indazole.

Quantitative Data & Optimization

Table 1: Optimization of Ir-Catalyzed C-H Borylation Conditions Note: The use of [Ir(OMe)(cod)]2 is critical as the methoxy ligand facilitates transmetalation with B2pin2 without requiring an external base.

EntryPrecatalystLigandSolventTemp (°C)Conversion (%)Regioselectivity (C6:C5)
1[IrCl(cod)]2dtbpyTHF804585:15
2 [Ir(OMe)(cod)]2 dtbpy THF 80 >99 92:8
3[Ir(OMe)(cod)]2dtbpyHexane808890:10
4[Ir(OMe)(cod)]2tmphenTHF803060:40

Table 2: Scope of Downstream C6-Functionalization

Reaction TypeReagentsProductYield (%)Reaction Time (h)
Suzuki-MiyauraPhBr, Pd(dppf)Cl2, K2CO36-Phenyl derivative8812
Oxidative Hydroxylation30% H2O2, NaOH6-Hydroxy derivative942
HalogenationCuBr2, MeOH/H2O6-Bromo derivative7618

Step-by-Step Protocols

Protocol A: Iridium-Catalyzed Regioselective C6-Borylation

Objective: Synthesize 6-Bpin-1-isopropyl-3-methyl-1H-indazole as a stable, isolable intermediate[3].

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with [Ir(OMe)(cod)]2 (1.5 mol %), dtbpy (3.0 mol %), and bis(pinacolato)diboron (B2pin2, 1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a 0.5 M concentration. Stir for 10 minutes at room temperature. Causality: The solution will transition to a deep red color, visually confirming the formation of the active [Ir(dtbpy)(Bpin)3] species.

  • Substrate Addition: Add 1-isopropyl-3-methyl-1H-indazole (1.0 equiv) to the active catalyst mixture.

  • Reaction: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C in a pre-heated aluminum block for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

Self-Validating System:

  • TLC: The 6-Bpin product possesses a lower Rf​ than the starting material and stains bright yellow/green with Phosphomolybdic Acid (PMA) upon heating.

  • NMR Verification: In the 1 H NMR spectrum (CDCl3), the diagnostic pinacol methyl protons appear as a strong singlet at ~1.35 ppm (12H). Crucially, the aromatic region will integrate to three protons instead of four. The C7 proton will appear as an isolated singlet (or a fine doublet with J<1.5 Hz) at ~8.0 ppm, confirming substitution at the C6 position.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Append aryl or heteroaryl groups to the C6 position.

  • To a Schlenk flask, add 6-Bpin-1-isopropyl-3-methyl-1H-indazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(dppf)Cl2 (5 mol %), and K2CO3 (3.0 equiv). Causality: Pd(dppf)Cl2 is selected for its large bite angle, which excels in coupling sterically hindered aryl boronates.

  • Evacuate and backfill the flask with N2 three times.

  • Add degassed 1,4-dioxane/H2O (4:1 v/v) to reach a 0.2 M concentration.

  • Heat the mixture at 90 °C for 12 hours under vigorous stirring.

  • Cool, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and purify via chromatography.

Protocol C: Oxidative Hydroxylation to 6-Hydroxyindazole

Objective: Convert the Bpin group to a versatile hydroxyl group for subsequent etherification or triflation.

  • Dissolve the 6-Bpin intermediate in THF (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath. Add 3 M aqueous NaOH (3.0 equiv) followed dropwise by 30% w/w H2O2 (3.0 equiv).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Carefully add saturated aqueous Na2S2O3 (Caution: Exothermic peroxide quench).

  • Acidify the aqueous layer to pH 5 with 1 M HCl, extract with EtOAc, and purify.

Self-Validating System: The reaction mixture transitions from a clear solution to a slightly yellow tint. The product is highly polar; TLC (1:1 Hexane/EtOAc) will show a spot near the baseline that stains intensely with KMnO4.

Sources

Method

Application Note: Advanced Formulation Strategies for Poorly Soluble Indazole Building Blocks

Introduction Indazole derivatives represent a privileged scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors such as axitinib and pazopanib[1],[2],[3]. The indazole ring features b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indazole derivatives represent a privileged scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors such as axitinib and pazopanib[1],[2],[3]. The indazole ring features both a hydrogen bond donor (N1-H) and an acceptor (N2), which facilitates robust intermolecular interactions with target proteins but also drives high crystal lattice energies[3]. Consequently, these compounds frequently exhibit poor aqueous solubility, placing them in Biopharmaceutics Classification System (BCS) Class II or IV[4],[5].

This application note provides a comprehensive guide to overcoming the thermodynamic barriers of indazole solvation. By analyzing the physicochemical causality of their insolubility, we detail self-validating formulation workflows—specifically Amorphous Solid Dispersions (ASDs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)—required to achieve kinetic supersaturation and enhance oral bioavailability.

Physicochemical Profiling: The Causality of Insolubility

Before selecting a formulation strategy, it is critical to understand why the indazole resists dissolution. The planar geometry of the indazole core promotes tight crystal packing, often resulting in melting points exceeding 200°C,[3]. Furthermore, their lipophilic nature (LogP typically > 3.0) restricts solvation in the aqueous environment of the gastrointestinal tract.

Using Axitinib (a potent VEGFR inhibitor) as a model indazole, we observe extreme hydrophobicity. Its equilibrium solubility in water is negligible, while its solubility in organic solvents is significantly higher due to the disruption of the indazole hydrogen-bond network[6],[4].

Table 1: Equilibrium Solubility Profile of a Model Indazole (Axitinib) at 25°C
Solvent / MediaSolubility (mg/mL)Mechanistic Rationale
Water 0.0002High lattice energy; lack of ionizable groups at neutral pH[6],[4].
pH 1.2 Buffer 0.18Partial protonation of the indazole/pyridine nitrogens (pKa ~4.8)[1],[4].
Ethanol 0.87Moderate polarity; limited disruption of crystal packing[6],[4].
PEG 400 13.7Strong hydrogen bond accepting capability disrupts indazole N-H bonding[6],[4].
DMSO ~32.6High dielectric constant; complete solvation of the planar scaffold[6],[4].

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)

To overcome the lattice energy penalty, the indazole API can be trapped in a high-energy amorphous state using polymeric matrices (e.g., HPMCAS or PVP-VA)[5],[7]. The polymer serves a dual purpose: it raises the glass transition temperature ( Tg​ ) to prevent solid-state recrystallization and maintains kinetic supersaturation in aqueous media by inhibiting nucleation[5].

Protocol 1: Preparation and Validation of Indazole ASD via Spray Drying
  • Solvent Selection & Dissolution : Dissolve 1.0 g of the indazole API and 3.0 g of HPMCAS-MG in 100 mL of a binary solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

    • Causality : The binary system ensures complete solvation of both the highly lipophilic API and the amphiphilic polymer, preventing premature precipitation during atomization.

  • Spray Drying : Atomize the solution using a laboratory spray dryer (Settings: inlet temperature 85°C, outlet temperature 45°C, atomization gas flow 400 L/h).

    • Causality : Rapid solvent evaporation kinetically traps the drug in the polymer matrix before the indazole molecules can re-orient into a crystalline lattice.

  • Secondary Drying : Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validating Characterization : Verify the amorphous nature using Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad amorphous halo rather than sharp Bragg peaks. Modulated Differential Scanning Calorimetry (mDSC) must be used to confirm a single Tg​ , indicating a homogenous dispersion, and the absence of a melting endotherm[7].

Formulation Strategy 2: Lipid-Based Nanosuspensions (SNEDDS)

For indazoles with high lipophilicity and basic structural groups (like pazopanib, pKa 2.1 and 6.4), bypassing the dissolution step entirely via lipid vehicles is highly effective[2]. SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water nanoemulsions upon mild agitation in gastrointestinal fluid, minimizing the impact of food intake and gastric pH variations[2].

Protocol 2: Formulation and Evaluation of Indazole SNEDDS
  • Excipient Screening : Determine the equilibrium solubility of the indazole in various lipid excipients (e.g., Capryol 90, Tween 80, PEG 400). Select the oil phase that yields the highest solubility.

  • Ternary Phase Diagram Construction : Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the nanoemulsion region (droplet size < 100 nm, transparent appearance).

  • Drug Loading : Dissolve the indazole API into the optimized blank SNEDDS preconcentrate at 80% of its saturation solubility.

    • Causality : Staying below 100% saturation prevents drug precipitation during storage and upon dilution in the gut[2].

  • Emulsification & Droplet Sizing : Disperse 1 mL of the loaded SNEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle stirring (50 rpm).

    • Self-Validating Characterization : Analyze the resulting nanoemulsion via Dynamic Light Scattering (DLS). The formulation is successful if it yields a Z-average diameter of < 50 nm and a Polydispersity Index (PDI) < 0.2, ensuring a massive surface area for absorption[2].

Phase Separation and Supersaturation Monitoring

When ASDs or SNEDDS are introduced into aqueous media, the indazole may reach a supersaturated state. Monitoring phase separation is critical, as supersaturated indazoles often undergo liquid-liquid phase separation (LLPS) before crystallizing[5]. Dynamic Light Scattering (DLS) and fluorescence spectroscopy (using pyrene probes) should be employed to detect the onset of drug-rich colloidal phases before macroscopic precipitation occurs[5].

Formulation Selection Logic

G API Indazole API (BCS Class II/IV) Assess Physicochemical Profiling (Tm, LogP, pKa) API->Assess Decision High Lattice Energy? (Tm > 200°C) Assess->Decision ASD Amorphous Solid Dispersion (Polymer Stabilization) Decision->ASD Yes (Rigid Planar) SNEDDS Lipid-Based Formulation (SNEDDS / Nanosuspension) Decision->SNEDDS No (High Lipophilicity) SprayDry Spray Drying / Hot Melt ASD->SprayDry Emulsion Spontaneous Emulsification SNEDDS->Emulsion Outcome1 Kinetic Supersaturation & Enhanced Dissolution SprayDry->Outcome1 Outcome2 Bypassed Dissolution Step & Lymphatic Transport Emulsion->Outcome2

Fig 1: Decision matrix for formulating poorly soluble indazole APIs based on physicochemical traits.

Sources

Application

Application Note: Regioselective Lithiation and Electrophilic Trapping of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

Introduction & Strategic Importance Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators . Specifically, 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole (CAS: 1683547-34-3) serves as a highly valuable building block . The strategic placement of the 1-methylethyl (isopropyl) group at N1 and the methyl group at C3 blocks alternative reactive sites, allowing for precise, regioselective functionalization at the C6 position via cryogenic lithium-halogen exchange .

Mechanistic Causality & Experimental Design

To achieve high yields and prevent side reactions, the experimental design must account for the intrinsic reactivity of the indazole core:

  • Site-Blocking Strategy: Unsubstituted indazoles are highly prone to C3-deprotonation and N-lithiation. The C3-methyl group eliminates the acidic C3 proton, while the N1-isopropyl group provides critical steric shielding. This ensures that n-butyllithium (n-BuLi) acts exclusively as a metal-halogen exchange reagent rather than a base.

  • Lithium-Halogen Exchange Dynamics: The transformation relies on the rapid equilibrium between the alkyl lithium reagent and the aryl bromide. At cryogenic temperatures (-78 °C), the equilibrium is driven forward by the formation of the more thermodynamically stable aryl lithium species.

  • Solvent Causality: Tetrahydrofuran (THF) is mandatory. THF coordinates to the lithium cation, breaking up n-BuLi hexamers into highly reactive tetramers and dimers, which is essential for efficient metal-halogen exchange at -78 °C.

Reaction Pathways & Workflows

ChemPathway SM Starting Material 6-Bromo-1-isopropyl -3-methyl-1H-indazole Li_Int Reactive Intermediate 6-Lithio-1-isopropyl -3-methyl-1H-indazole SM->Li_Int n-BuLi (1.1 eq) THF, -78 °C, 30 min Prod1 6-Carboxaldehyde (Formylation) Li_Int->Prod1 DMF -78 °C to RT Prod2 6-Carboxylic Acid (Carboxylation) Li_Int->Prod2 CO2 (s) -78 °C to RT Prod3 6-Boronic Acid (Borylation) Li_Int->Prod3 B(OiPr)3 -78 °C to RT

Figure 1: Chemical transformation pathway for the lithiation and electrophilic trapping.

ExpWorkflow Step1 1. System Preparation Purge with Argon, Add Dry THF Step2 2. Substrate Addition Dissolve 6-Bromoindazole SM Step1->Step2 Step3 3. Cryogenic Cooling Cool reactor to -78 °C Step2->Step3 Step4 4. Metal-Halogen Exchange Dropwise addition of n-BuLi Step3->Step4 Step5 5. Intermediate Incubation Stir at -78 °C for 30 min Step4->Step5 Step6 6. Electrophilic Trapping Add Electrophile (e.g., DMF) Step5->Step6 Step7 7. Quenching & Isolation Quench with NH4Cl, Extract Step6->Step7

Figure 2: Step-by-step experimental workflow for cryogenic metal-halogen exchange.

Quantitative Data: Electrophile Selection

The highly nucleophilic 6-lithio intermediate can be trapped by various electrophiles to yield diverse building blocks .

ElectrophileReagent EquivalentsTrapping Temp & TimeProduct Functional GroupExpected Yield (%)
N,N-Dimethylformamide (DMF)1.5 - 2.0-78 °C to RT, 2 h6-Carboxaldehyde75 - 85%
Carbon Dioxide (CO2, solid)Excess-78 °C to RT, 1 h6-Carboxylic Acid80 - 90%
Triisopropyl borate (B(OiPr)3)1.5-78 °C to RT, 12 h6-Boronic Acid65 - 75%
N-Fluorobenzenesulfonimide1.2-78 °C to RT, 4 h6-Fluoro derivative50 - 60%

Detailed Experimental Protocol: Formylation (Self-Validating System)

This protocol describes the synthesis of 3-Methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde via DMF trapping.

Prerequisites: All glassware must be flame-dried under vacuum. The reaction must be conducted under an ultra-pure Argon atmosphere. Anhydrous THF (water content < 50 ppm) is strictly required.

Step 1: Preparation & Dissolution To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum, add 6-bromo-1-isopropyl-3-methyl-1H-indazole (1.00 g, 3.95 mmol). Evacuate and backfill the flask with Argon three times. Inject anhydrous THF (15 mL) via syringe and stir until fully dissolved.

Step 2: Cryogenic Cooling Immerse the flask in a dry ice/acetone bath. Allow the solution to cool to internal -78 °C for at least 15 minutes. Causality: Maintaining this cryogenic temperature is critical to prevent the highly reactive aryl lithium intermediate from undergoing Wurtz-Fittig type coupling with unreacted starting material.

Step 3: Lithiation (Metal-Halogen Exchange) Slowly add n-butyllithium (2.5 M in hexanes, 1.74 mL, 4.35 mmol, 1.1 equiv) dropwise down the cold inner wall of the flask over 5 minutes. Self-Validation: The solution will typically transition to a deep red/orange color. This visual cue is a positive indicator of the formation of the highly conjugated 6-lithio species. Stir the mixture at -78 °C for exactly 30 minutes.

Step 4: Electrophilic Trapping Add anhydrous N,N-Dimethylformamide (DMF) (0.61 mL, 7.90 mmol, 2.0 equiv) dropwise. Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 1.5 hours.

Step 5: Quenching & Workup Self-Validation (TLC): Before quenching the bulk reaction, withdraw a 0.1 mL aliquot, quench it in a vial with 1 mL saturated NH4Cl and 1 mL EtOAc. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 3:1). Complete consumption of the starting material (higher Rf) and appearance of a new UV-active spot (lower Rf, stains brightly with 2,4-DNPH) validates reaction success. Quench the main reaction by carefully adding saturated aqueous NH4Cl solution (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify by flash column chromatography to afford the pure 6-carboxaldehyde.

Troubleshooting & Field Insights

  • Issue: High recovery of the des-bromo byproduct (3-methyl-1-isopropyl-1H-indazole).

    • Causality: Indicates the 6-lithio intermediate was quenched by adventitious protons before the electrophile could react.

    • Resolution: Ensure absolute anhydrous conditions. Furthermore, always titrate your n-BuLi stock (e.g., with N-benzylbenzamide) prior to use to ensure accurate stoichiometry; degraded n-BuLi contains lithium hydroxide/butoxide which introduces moisture/protons into the system.

  • Issue: Formation of symmetric ketone byproducts during carboxylation (CO2 trapping).

    • Causality: Direct bubbling of CO2 gas can be too slow, allowing the newly formed lithium carboxylate to act as an electrophile toward remaining 6-lithio indazole.

    • Resolution: Utilize a "reverse quench" technique. Cannulate the -78 °C lithiated indazole solution directly into a massive excess of freshly crushed, anhydrous dry ice suspended in cold THF.

References

  • Google Patents. (2014). WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent.
  • Solyev, P., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PubMed Central (PMC). Retrieved from[Link](Note: URL represents the general PMC repository link for the cited study).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

Welcome to the technical support center for the synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges and systematically improve reaction yields. As a key structural motif in numerous pharmacologically active compounds, the efficient and regioselective synthesis of N-substituted indazoles is of paramount importance. This document provides in-depth, field-proven insights to navigate the complexities of this synthesis, focusing on the critical N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1-substituted indazoles like the target molecule?

A1: The principal challenge is controlling the regioselectivity of the N-alkylation step. The indazole ring possesses two reactive nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of N1 and N2 substituted isomers, which reduces the yield of the desired product and necessitates challenging purification.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can favor either the kinetic or thermodynamic product.[3][4]

Q2: Why is achieving high N1 selectivity so critical?

A2: In drug discovery and development, the specific regioisomer of a molecule is crucial for its pharmacological activity. The N1 and N2 isomers of an indazole derivative are distinct compounds with different three-dimensional shapes and electronic properties, leading to different interactions with biological targets. Therefore, producing the correct isomer in high purity is essential for both efficacy and regulatory approval.

Q3: How can I definitively distinguish between the N1 and N2 alkylated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the N1 isomer, a correlation will be observed between the protons of the isopropyl methine group and the C7a carbon of the indazole ring. Conversely, for the N2 isomer, a correlation will be seen between the same isopropyl protons and the C3 carbon.[3]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low yield due to poor N1:N2 regioselectivity in the alkylation step.

Question: My reaction produces a mixture of N1 and N2 isomers, with the desired N1 product being the minor component or in a difficult-to-separate ratio. How can I significantly improve the N1 selectivity?

Answer: Achieving high N1 selectivity is a function of carefully choosing the base, solvent, and alkylating agent. The goal is to create conditions that strongly favor substitution at the more sterically accessible and often thermodynamically favored N1 position.

Core Strategy: The NaH/THF System

A combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent is a highly effective and widely reported method for achieving excellent N1 selectivity in indazole alkylation.[3][4][5]

  • Mechanism of Selectivity: The high N1 selectivity observed with NaH in THF is attributed to the formation of a tight ion pair between the sodium cation (Na+) and the deprotonated indazole anion. It is postulated that the Na+ cation coordinates with the N2 nitrogen, effectively blocking it from reacting with the electrophile and directing the alkylation to the N1 position.[1]

  • Causality: Solvents like DMF can solvate the cation more effectively, leading to a "freer" indazolide anion and consequently, a loss of regioselectivity as both N1 and N2 positions become available for attack.[3] THF's lower coordinating ability preserves the N2-blocking effect of the cation.

Start Low N1:N2 Ratio Q_Base What base are you using? Start->Q_Base A_WeakBase Weak Base (e.g., K₂CO₃, Cs₂CO₃ in DMF) Q_Base->A_WeakBase Weak A_StrongBase Strong Base (e.g., NaH) Q_Base->A_StrongBase Strong Rec_Base Switch to Sodium Hydride (NaH) (≥1.1 equivalents) A_WeakBase->Rec_Base Q_Solvent What solvent are you using? A_StrongBase->Q_Solvent Rec_Base->Q_Solvent A_DMF DMF Q_Solvent->A_DMF Polar Aprotic A_THF THF Q_Solvent->A_THF Ethereal Rec_Solvent Switch to anhydrous THF A_DMF->Rec_Solvent Result High N1 Selectivity (>95:5) A_THF->Result Rec_Solvent->Result

Caption: Troubleshooting workflow for poor N1 regioselectivity.

Comparative Data on Reaction Conditions

BaseSolventTypical N1:N2 RatioYieldReference(s)Notes
NaH THF >95:5 Good [3],[1],[5]Highly Recommended. Favors N1 via cation coordination. Requires anhydrous conditions.
Cs₂CO₃DioxaneHigh N1 selectivityGood[1],[5]An effective alternative to NaH, often used at higher temperatures (e.g., 90 °C).
K₂CO₃DMF~1:1 to 3:1Moderate[6]Often results in poor selectivity and difficult purification due to isomer mixtures.
NaHDMF~2:1Moderate[1]Demonstrates the crucial role of the solvent; DMF diminishes the N1-directing effect of the Na+ ion.
Issue 2: Incomplete conversion of the 6-Bromo-3-methyl-1H-indazole starting material.

Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after several hours. What factors should I investigate?

Answer: Incomplete conversion is typically due to insufficient deprotonation of the indazole N-H, low reactivity of the alkylating agent, or suboptimal reaction temperature and time.

Troubleshooting Steps:

  • Verify Base Activity and Stoichiometry:

    • Sodium Hydride: NaH is highly reactive with moisture. Use a fresh bottle or ensure it has been stored properly under an inert atmosphere. Use at least 1.1-1.2 equivalents to ensure complete deprotonation of the starting material. When adding the indazole solution to the NaH suspension, ensure that hydrogen gas evolution is observed and allowed to cease before adding the alkylating agent.[5]

    • Other Bases: Ensure other bases like Cs₂CO₃ are finely powdered and dried to maximize surface area and reactivity.

  • Optimize Reaction Temperature:

    • Initial deprotonation with NaH is often performed at 0 °C for safety and control.[5] After adding the alkylating agent, the reaction may need to be warmed to room temperature or even gently heated (e.g., 50 °C) to drive it to completion.[1][3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

  • Check the Alkylating Agent:

    • The target synthesis uses an isopropyl group, which is a secondary alkyl. Secondary halides like 2-bromopropane are more sterically hindered and less reactive than primary halides. Consider using 2-iodopropane, which is a better leaving group, or an isopropyl tosylate, which can also be more reactive.[3] Ensure the alkylating agent is pure and not degraded.

Start Incomplete Conversion Check_Base Check Base (NaH) Start->Check_Base Check_Temp Check Temperature Start->Check_Temp Check_Alkylating Check Alkylating Agent (e.g., 2-bromopropane) Start->Check_Alkylating Sol_Base_Stoich Use 1.1-1.2 eq. Fresh NaH Check_Base->Sol_Base_Stoich Sol_Base_Anhydrous Ensure Anhydrous Conditions Check_Base->Sol_Base_Anhydrous Sol_Temp Warm to RT or 50°C after addition Check_Temp->Sol_Temp Sol_Alkylating Consider using 2-iodopropane or isopropyl tosylate Check_Alkylating->Sol_Alkylating Completion Reaction Driven to Completion Sol_Base_Stoich->Completion Sol_Base_Anhydrous->Completion Sol_Temp->Completion Sol_Alkylating->Completion

Caption: Key checkpoints for troubleshooting incomplete conversion.

Issue 3: Difficulty purifying the final product.

Question: I have a crude mixture containing the N1 and N2 isomers, along with some unreacted starting material. How can I effectively purify the desired 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole?

Answer: Purification of closely related isomers can be challenging but is readily achievable with standard chromatographic techniques.

Purification Strategy:

  • Flash Column Chromatography: This is the most common and effective method.[7][8]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in heptane or hexane. The N1 isomer is typically less polar than the N2 isomer and the N-H starting material, and will therefore elute first.

    • TLC Analysis: Before running the column, develop a TLC method that shows good separation between your starting material, the desired N1 product, and the N2 byproduct. Aim for a ΔRf of at least 0.2 between the spots of interest.

  • Recrystallization: If your purified product from the column is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step.[8] Experiment with solvents like ethanol, ethyl acetate, or heptane/ethyl acetate mixtures.

Experimental Protocols
Protocol: N1-Selective Synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

This protocol is optimized for high N1 regioselectivity based on literature precedents.[3][5]

Materials:

  • 6-Bromo-3-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Iodopropane (or 2-bromopropane / isopropyl tosylate)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion).

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension (approx. 0.2 M concentration with respect to the starting material). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 6-Bromo-3-methyl-1H-indazole (1.0 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Cessation of bubbling (H₂ gas evolution) indicates the completion of deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (e.g., 2-iodopropane, 1.1-1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a heptane/ethyl acetate gradient.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00598h]([Link]

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Optimization for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole Purity

Welcome to the Technical Support Center. This guide provides a comprehensive, self-validating framework for developing and optimizing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, self-validating framework for developing and optimizing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known as 6-bromo-1-isopropyl-3-methyl-1H-indazole). As a critical pharmaceutical intermediate, its purity profile—particularly the separation of debrominated and N1/N2 regioisomeric impurities—requires precise chromatographic control.

Section 1: Method Development Strategy & Causality (FAQs)

Q: How do I select the optimal stationary phase to prevent peak tailing for this indazole derivative? A: 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole contains a basic indazole nitrogen that can strongly interact with residual acidic silanols on traditional silica-based columns, leading to severe peak tailing. To mitigate this causality, select a high-purity, fully end-capped C18 column. If N1/N2 regioisomers (e.g., 2-isopropyl vs. 1-isopropyl) are present, a Phenyl-Hexyl or Biphenyl stationary phase is highly recommended. The π−π interactions and shape selectivity of phenyl phases provide superior resolution for positional isomers compared to standard alkyl phases. Rapid method development often relies on a three-pronged template approach, starting with a generic broad gradient on an end-capped column to assess initial retention behavior 1.

Q: What is the optimal mobile phase and pH strategy for this compound? A: The indazole ring is weakly basic. Operating at a mobile phase pH of 2.0–3.0 (using 0.1% Trifluoroacetic acid or 10 mM Potassium phosphate buffer adjusted with orthophosphoric acid) ensures the basic nitrogen is fully protonated. This forces the analyte into a single ionization state, preventing split peaks and suppressing silanol ionization on the stationary phase. Acetonitrile (ACN) is preferred over methanol as the organic modifier due to its lower viscosity (reducing backpressure) and higher elution strength, which is necessary for this highly lipophilic, brominated compound 2.

Section 2: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. You must pass the System Suitability Testing (SST) gate before proceeding to sample analysis.

Step 1: Sample and Standard Preparation
  • Diluent Selection: Prepare a 50:50 Water:Acetonitrile (v/v) diluent. This ensures complete solubility of the lipophilic API while matching the initial gradient conditions to prevent peak distortion (solvent effect).

  • Standard Preparation: Dissolve the API to a working concentration of 1.0 mg/mL.

  • Resolution Spike: Spike the standard with 0.1% (w/w) of known impurities (e.g., debrominated indazole and N2-isopropyl regioisomer) to create the System Suitability Solution.

Step 2: Chromatographic Conditions (Initial Scouting)
  • Column: End-capped C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).

  • Detection: UV at 254 nm (or optimal λmax​ determined via PDA).

Step 3: Gradient Optimization

Execute the following gradient profile to balance resolution and run time:

  • 0.0 min: 20% B

  • 15.0 min: 80% B

  • 20.0 min: 80% B (Isocratic hold to flush highly retained lipophilic impurities)

  • 21.0 min: 20% B

  • 26.0 min: Stop (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown samples, the system must validate itself against these criteria:

  • Resolution ( Rs​ ): ≥2.0 between the debrominated impurity and the main API peak.

  • Tailing Factor ( Tf​ ): ≤1.5 for the main peak.

  • Precision: Relative Standard Deviation (RSD) of the main peak area from 5 replicate injections must be ≤2.0% .

Workflow Start 1. Compound Profiling Basic Nitrogen & Lipophilic Br Phase1 2. Stationary Phase End-capped C18 or Phenyl Start->Phase1 Phase2 3. Mobile Phase Scouting pH 2.5 Buffer + ACN Phase1->Phase2 Phase3 4. Gradient Optimization Selectivity Tuning Phase2->Phase3 Phase4 5. ICH Q2(R2) Validation Specificity, LOQ, Precision Phase3->Phase4

Fig 1. Step-by-step HPLC method development workflow for indazole derivatives.

Section 3: Troubleshooting Common Chromatographic Issues (FAQs)

Q: Why am I seeing co-elution of the debrominated impurity with the main peak, and how do I resolve it? A: Bromine adds significant lipophilicity and mass to the indazole core. The debrominated impurity (3-methyl-1-(1-methylethyl)-1H-indazole) is less hydrophobic and will elute before the brominated API in reversed-phase HPLC. If they co-elute, the gradient slope is too steep, causing both compounds to partition into the mobile phase simultaneously. Solution: Flatten the gradient slope (e.g., change from 4%/min to 2%/min) specifically around the elution window of the API, or introduce a shallow isocratic hold just before the expected elution time to enhance resolution.

Q: How do I validate this method for regulatory submission? A: Method validation must strictly adhere to the ICH Q2(R2) guidelines for analytical procedures 3. For a quantitative impurity assay, you must evaluate Specificity (ensuring no matrix or diluent interference), Linearity, Range, Accuracy (recovery at 50%, 100%, and 150% of the specification limit), Precision (Repeatability and Intermediate Precision), Limit of Quantitation (LOQ), Limit of Detection (LOD), and Robustness 4.

Troubleshooting Issue Chromatographic Issue Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Coelution Co-elution of Impurities Issue->Coelution Sol1 Lower pH to 2.0-3.0 Protonate Indazole N Tailing->Sol1 Sol2 Flatten Gradient Slope or use Biphenyl Column Coelution->Sol2

Fig 2. Troubleshooting decision tree for common indazole chromatographic issues.

Section 4: Quantitative Data & Validation Parameters

The following table summarizes the quantitative acceptance criteria required to validate the purity method in accordance with ICH Q2(R2) standards [[5]]():

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for Indazole Purity
Specificity No interference from blank/matrixResolution ( Rs​ ) > 2.0 between API and all impurities
Linearity R2 across the reporting range R2≥0.999 from LOQ to 150% of specification limit
Accuracy % Recovery at multiple levels95.0% – 105.0% recovery across all spiked levels
Precision RSD of 6 replicatesRSD ≤2.0% for API, ≤5.0% for impurities
Quantitation Limit (LOQ) Signal-to-Noise (S/N) ≥10 S/N ≥10 , RSD ≤10.0% at the LOQ concentration
Robustness Deliberate variations in method Rs​>1.5 under all varied conditions (pH, temp, flow)

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available at:[Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known as 6-bromo-1-isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known as 6-bromo-1-isopropyl-3-methyl-1H-indazole).

Nitrogen-rich heterocycles present unique challenges in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) due to their propensity to coordinate with the transition metal center, leading to catalyst poisoning and off-cycle resting states[1]. This guide provides a deep-dive into the causality behind catalyst loading optimization, self-validating experimental protocols, and advanced troubleshooting.

Mechanistic Pathway & The Role of Palladium

To optimize catalyst loading, one must first understand the specific steric and electronic environment of the substrate. In 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole, the N1 position is protected by a bulky isopropyl group, and the C3 position is methylated. While this steric shielding prevents direct N1-directed palladium insertion, the N2 lone pair remains available for off-cycle coordination to under-ligated Pd(II) intermediates[1].

When standard ligands (like PPh₃) are used, the indazole nitrogen outcompetes the ligand for palladium binding, stalling the catalytic cycle and promoting β -hydride elimination (debromination)[2]. Utilizing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos) creates a highly active, sterically congested Pd(0)L₂ complex that prevents N2-coordination and allows the catalyst loading to be significantly reduced[3].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C6-Br Cleavage) Pd0->OxAdd PdII_1 Pd(II) Ar-Br Complex OxAdd->PdII_1 Transmet Transmetalation (Boronic Acid) PdII_1->Transmet Poison Catalyst Poisoning (N2-Coordination) PdII_1->Poison Off-cycle PdII_2 Pd(II) Ar-Ar' Complex Transmet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regeneration Poison->PdII_1 Ligand Rescue

Caption: Pd-catalytic cycle showing off-cycle indazole N2-coordination and bulky ligand rescue.

Catalyst Loading Optimization Data

The following table summarizes quantitative optimization data for the Suzuki-Miyaura cross-coupling of 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole with a standard arylboronic acid. Notice the inverse relationship between ligand sophistication and required palladium loading[3][4].

EntryPalladium SourceLigandLoading (mol%)Temp (°C)Conversion (%)Yield (%)Primary Side Product
1Pd(PPh₃)₄None5.01006545Debrominated indazole (15%)
2Pd(OAc)₂PPh₃5.01007255Debrominated indazole (12%)
3Pd₂(dba)₃SPhos1.0100>9994None (<2%)
4Pd₂(dba)₃SPhos0.51006058Unreacted starting material
5Pd₂(dba)₃XPhos1.01009891None (<2%)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the Suzuki-Miyaura coupling of 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole. It incorporates visual and chemical checkpoints to ensure causality and reaction integrity[2].

Reagents:

  • 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.5 mol% complex = 1.0 mol% Pd)

  • SPhos (2.0 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-dioxane/H₂O mixture with argon for 30 minutes prior to use.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos to their corresponding phosphine oxides, destroying their ability to stabilize Pd(0).

  • Pre-catalyst Activation: In an argon-flushed Schlenk flask, combine Pd₂(dba)₃ and SPhos. Add 2.0 mL of the degassed solvent mixture and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from a deep purple/red (Pd₂(dba)₃) to a clear, pale yellow/orange. This color shift confirms the successful displacement of the dba ligands by SPhos to form the active Pd(0)L₂ complex. If the solution turns black (Pd black precipitation), the ligand binding has failed; abort the reaction.

  • Reaction Assembly: To the active catalyst solution, add the 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole, arylboronic acid, and K₃PO₄. Wash down the sides of the flask with the remaining 3.0 mL of solvent.

    • Causality: Adding the boronic acid in a 1.5x excess ensures complete consumption of the bromoindazole, which is notoriously difficult to separate from the cross-coupled product via silica gel chromatography due to identical Rf values.

  • Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

Troubleshooting & FAQs

Q1: I am observing significant amounts of the debrominated indazole instead of the cross-coupled product. How do I fix this? A1: Debromination in bromoindazoles is primarily caused by β -hydride elimination competing with the transmetalation step[2]. This occurs when the oxidative addition complex (Pd(II) Ar-Br) is long-lived due to a slow transmetalation rate. Solution: Ensure your base (K₃PO₄) is finely milled and fully active, as base is required to activate the boronic acid for transmetalation. Additionally, switch to a more electron-rich ligand (like SPhos) which accelerates reductive elimination and minimizes the lifespan of the vulnerable Pd(II) intermediate[2][4].

Q2: Can I reduce the palladium loading below 1.0 mol% for industrial scale-up? A2: It is highly discouraged for this specific substrate. While Buchwald-Hartwig and Suzuki couplings on simple aryl bromides can often be pushed to 0.1 mol% or lower, the nitrogen-rich core of the indazole acts as a competitive ligand[1][3]. Below a 1.0 mol% threshold, the sheer stoichiometric excess of the indazole N2 lone pairs outcompetes the phosphine ligand for the Pd center, leading to irreversible catalyst deactivation and stalled conversions[3].

Q3: Does the 1-(1-methylethyl) [isopropyl] group on the indazole affect the oxidative addition step? A3: Yes, but favorably. Unprotected 1H-indazoles are highly acidic and can form stable, unreactive Pd-indazolyl complexes[1]. The bulky isopropyl group at the N1 position provides significant steric shielding, preventing N1-directed catalyst poisoning. However, this steric bulk also requires a highly active, low-coordinate Pd(0) species to successfully navigate the steric clash and insert into the C6-Br bond.

Q4: My reaction stalls at 70% conversion despite using 1.0 mol% Pd and SPhos. What is the cause? A4: You are likely experiencing product inhibition[1]. As the reaction progresses, the cross-coupled indazole product accumulates. If the newly formed biaryl product is more electron-rich or sterically accommodating than the starting material, it can bind to the palladium catalyst more strongly than the starting bromoindazole, effectively sequestering the catalyst[1]. Solution: Increase the reaction temperature by 10–15 °C to promote the dissociation of the product from the catalyst, or incrementally increase the catalyst loading to 1.5 mol%.

References

  • BenchChem. "Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine." BenchChem Technical Support.
  • RSC Publishing. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances.
  • National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PMC Archive.
  • ACS Publications. "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles." Organic Process Research & Development.

Sources

Optimization

Purification techniques and recrystallization solvents for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

Technical Support Center: Purification of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 6-Bromo-3-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole. As a crucial intermediate in many drug development pipelines, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs).[1]

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common challenges encountered during purification. While specific literature for this exact N-isopropyl substituted indazole is sparse, the principles of purification are well-established for the broader class of substituted bromo-indazoles. We will leverage this collective knowledge to provide robust protocols and troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient researchers on the general purification strategy.

Q1: What are the primary purification strategies for crude 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole?

The most effective and widely adopted strategy is a two-stage approach:

  • Flash Column Chromatography: This is the primary method to separate the target compound from significant impurities such as regioisomers, unreacted starting materials, or side-products which may have similar polarities.[2][3]

  • Recrystallization: Following chromatography, recrystallization is employed to remove trace impurities and achieve high crystalline purity, which is often a requirement for pharmaceutical applications.[2][4]

Q2: What are the most likely impurities I should expect after synthesis?

Impurities are intrinsically linked to the synthetic route employed. However, for substituted indazoles, common impurities include:

  • Regioisomers: Alkylation of the indazole nitrogen can often lead to a mixture of N1 and N2 substituted isomers. These can be challenging to separate due to similar polarities.[5][6]

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors like 6-bromo-3-methyl-1H-indazole.[5]

  • Over-brominated Products: If bromination is part of the synthesis, di- or tri-brominated species can form, especially with highly activated rings.[2][5]

  • Residual Solvents: Solvents from the reaction or initial work-up (e.g., DMF, acetonitrile, ethyl acetate) are common.[5]

Q3: How do I select a suitable recrystallization solvent?

The cornerstone of successful recrystallization is the choice of solvent. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or lower temperatures.[1][7] A systematic solvent screening is the most reliable method to identify the optimal solvent or solvent system.[1][8] This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and their boiling points.

Section 2: Purification & Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation on Silica Gel Column The polarity of the eluent (solvent system) is either too high or too low, resulting in poor resolution between your product and impurities.Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3-0.4 for your target compound.[9] Start with a non-polar/polar mixture like Heptane/Ethyl Acetate and gradually increase the proportion of the polar solvent.[2]
The column was overloaded with crude material.As a general rule, use a 20:1 to 50:1 ratio by weight of silica gel to crude compound. For difficult separations, a higher ratio is necessary.[9]
Compound "Oils Out" During Recrystallization The solution is cooling too quickly, preventing the formation of an ordered crystal lattice.Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature overnight).[1]
The material has a high concentration of impurities, which is depressing the melting point and interfering with crystallization.If slow cooling fails, the material likely requires further purification. Subject the crude solid to column chromatography before attempting recrystallization again.[1]
No Crystals Form Upon Cooling Too much solvent was used during the dissolution step, meaning the solution is not saturated upon cooling.Concentrate the solution by gently boiling off a portion of the solvent and then allow it to cool again.[1]
The compound is very pure or the glass surface is too smooth, preventing nucleation.Induce crystallization. Scratch the inside of the flask just below the solvent line with a glass rod. Alternatively, add a single, pure "seed crystal" of the compound.[1]
Low Recovery of Purified Product Too much solvent was used for dissolution, leaving a significant amount of product in the mother liquor.Always use the minimum amount of hot solvent necessary to fully dissolve the solid.[6][7]
The compound has significant solubility even in the cold solvent.Ensure the flask is thoroughly cooled in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[1]
Premature crystallization occurred during a hot filtration step.Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process.[6]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the purification of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

Protocol 1: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., Heptane:Ethyl Acetate) that provides good separation and an Rf of ~0.3-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[6]

  • Elution: Begin elution with your chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Recrystallization Solvent Screening
  • Place ~20-30 mg of your compound into several different test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, stirring after each addition. Note the solubility. An ideal solvent will show low solubility.[1]

  • For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a hot water bath or on a heating block.

  • Continue adding the solvent in small portions until the solid completely dissolves at the elevated temperature.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields a good crop of well-formed crystals. This will be your ideal solvent.[1]

Protocol 3: Single-Solvent Recrystallization
  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (identified in Protocol 2) in small portions and heat the mixture to boiling with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[8]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 4: Two-Solvent (Binary) Recrystallization

This method is used when no single solvent is ideal. It requires a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble.[1][8]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 2-6 from the Single-Solvent Recrystallization protocol.

Section 4: Data & Visualization

Table 1: Recommended Solvents for Recrystallization Screening

The following table provides a starting point for solvent selection based on solvents commonly used for substituted indazoles.[1][2][8][10]

SolventTypical RoleBoiling Point (°C)Notes
Ethanol Solvent78A good starting point for many heterocyclic compounds.
Methanol Solvent65Similar to ethanol, but more polar and volatile.
Isopropanol Solvent82Less polar than ethanol.
Toluene Solvent111Good for less polar compounds; recrystallized solid from toluene is often very pure.[10]
Ethyl Acetate Solvent77A moderately polar solvent.
Heptane/Hexane Anti-solvent98 / 69Often used in combination with a more polar solvent like Ethyl Acetate or Toluene.[2]
Water Anti-solvent100Used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.[4]
Diagrams

PurificationWorkflow cluster_start cluster_main Primary Purification cluster_analysis cluster_secondary Secondary Purification cluster_end crude Crude Product col Column Chromatography (e.g., Heptane:EtOAc) crude->col post_col Combine Pure Fractions & Evaporate Solvent col->post_col check1 Purity Check? (TLC, NMR) post_col->check1 recryst Recrystallization check1->recryst No pure Pure Product (>99%) check1->pure Yes check2 Purity Check? recryst->check2 check2->pure Yes trouble Troubleshoot (See Guide) check2->trouble No

Caption: Purification and analysis workflow for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

SolventSelection cluster_ideal Ideal Recrystallization Solvent cluster_poor Unsuitable Solvents hot Compound is HIGHLY SOLUBLE cold Compound is POORLY SOLUBLE hot->cold Upon Cooling, Forms Pure Crystals poor1 Soluble at all temps (No Crystals Form) poor2 Insoluble at all temps (Cannot Dissolve)

Caption: Logic diagram for selecting an ideal single-recrystallization solvent.

References

  • BenchChem. (2025).
  • BenchChem. (2025). optimizing reaction conditions for bromo-indazole synthesis.
  • Google Patents. (CN101948433A). Method for separating and purifying substituted indazole isomers.
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-indazole.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • University of California, Los Angeles.
  • Iqbal, U. (2023).
  • PrepChem. (2023). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
  • AWS. (2012).

Sources

Troubleshooting

Troubleshooting poor solubility of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole in aqueous media

Topic: Troubleshooting Poor Aqueous Solubility For: Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for researchers encountering solubility challenges with 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Poor Aqueous Solubility For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole in aqueous media. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the fundamental principles behind them, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole in my aqueous buffer. Why is this happening?

The poor aqueous solubility of this compound is anticipated based on its molecular structure. Several key features contribute to its hydrophobicity:

  • Indazole Core: The bicyclic indazole ring system is largely nonpolar.

  • Bromo- Substituent: The bromine atom significantly increases the molecule's lipophilicity (attraction to fats and oils) and molecular weight.

  • Alkyl Groups: The methyl and isopropyl (1-methylethyl) groups are nonpolar hydrocarbon moieties that further reduce the molecule's affinity for water.

While specific experimental data for this exact molecule is not widely published, related structures like 6-bromo-1-methyl-1H-indazole are known to be sparingly soluble in water.[1] The predicted octanol-water partition coefficient (XLogP3), a measure of lipophilicity, for the related 6-bromo-1-methyl-1H-indazole is 2.8, indicating a strong preference for nonpolar environments over water.[2] It is therefore expected that 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole will exhibit similar or even lower aqueous solubility.

Q2: Why is achieving aqueous solubility so important for my experiments?

Aqueous solubility is a critical prerequisite for most biological and preclinical experiments. For a compound to be accurately studied, it must be in a dissolved state.

  • In Vitro Assays: In cell-based or biochemical assays, the compound must be fully dissolved in the aqueous buffer or media to interact with its biological target (e.g., enzymes, receptors). If the compound precipitates, the effective concentration will be unknown and lower than intended, leading to inaccurate results (e.g., falsely low potency or efficacy).

  • Bioavailability: For in vivo studies, dissolution is the first step for absorption after oral administration.[3] Poor solubility often leads to low and variable bioavailability, making it difficult to achieve therapeutic concentrations in the body.[4]

  • Formulation Development: Developing a stable and effective dosage form, whether for oral or parenteral administration, requires the active pharmaceutical ingredient (API) to be solubilized or uniformly dispersed.[5]

Troubleshooting Workflow: A Step-by-Step Approach

If you are facing solubility issues, we recommend a systematic approach to identify the most suitable method for your specific experimental context. The following workflow provides a logical progression from simple to more complex solubilization techniques.

G start START: Compound precipitates in aqueous buffer check_cosolvent Is a small percentage of an organic co-solvent (e.g., <1% DMSO) acceptable in your assay? start->check_cosolvent use_cosolvent Strategy 1: Co-solvency Prepare a high-concentration stock in 100% DMSO or Ethanol. (See Protocol 1) check_cosolvent->use_cosolvent Yes check_pka Can the molecule be ionized? (Is pH adjustment a viable option?) check_cosolvent->check_pka No / Insufficient use_cosolvent->check_pka If solubility is still insufficient use_ph Strategy 2: pH Adjustment Determine pH-solubility profile. (See Protocol 2) check_pka->use_ph Yes use_excipients Strategy 3: Excipients Screen solubilizing agents like cyclodextrins or surfactants. (See Protocol 3) check_pka->use_excipients No / Insufficient use_ph->use_excipients If solubility is still insufficient advanced Advanced Formulation Consider lipid-based systems, solid dispersions, or nanomilling for in vivo studies. use_excipients->advanced If further enhancement is needed (e.g., for high-dose studies)

Caption: A decision tree for troubleshooting poor aqueous solubility.

Strategy 1: Co-solvency

This is often the first and most straightforward approach for laboratory settings. By dissolving the compound in a water-miscible organic solvent first, you can create a high-concentration stock solution that can then be diluted into your aqueous medium.[6]

Q3: Which co-solvent should I use?
  • Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful solvent for a wide range of organic molecules. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% or even 0.1%, to avoid solvent-induced artifacts or toxicity.

  • Ethanol (EtOH): Another common choice, particularly if DMSO is incompatible with the experimental system.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) can also be effective co-solvents and are often used in preclinical formulations.

Protocol 1: Stock Solution Preparation via Co-solvency
  • Preparation: Accurately weigh a small amount of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (e.g., 5 mg).

  • Dissolution: Add the minimum required volume of 100% DMSO (or your chosen co-solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can assist, but be cautious of potential compound degradation with excessive heat.

  • Working Solution Preparation: Immediately before use, perform a serial dilution of the stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) and vortex vigorously during addition to minimize localized high concentrations that can cause precipitation.[7]

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, the solubility limit in that specific co-solvent/buffer system has been exceeded.

Strategy 2: pH Adjustment

Q4: Can I use pH to increase the solubility of this compound?

Yes, this is a potential strategy. The indazole ring contains nitrogen atoms that can be protonated (act as a base) under acidic conditions. By lowering the pH of the buffer, you can form a protonated, cationic salt of the compound. This ionized form is generally much more water-soluble than the neutral form.[8][9]

Caution: Ensure that the adjusted pH is compatible with your compound's stability and the constraints of your experimental system (e.g., cell viability, enzyme activity).

Protocol 2: Determining a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Equilibration (Shake-Flask Method): Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid is essential to ensure a saturated solution.[6]

  • Incubation: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Strategy 3: Use of Solubilizing Excipients

If co-solvents and pH adjustment are not viable or sufficient, specialized formulating agents (excipients) can be used to increase solubility.[10]

Q5: When should I consider using cyclodextrins or surfactants?

These should be considered when co-solvent concentrations must be minimized and pH modulation is not an option.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like your compound, forming a "host-guest" inclusion complex that is water-soluble.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[8]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can entrap hydrophobic compounds in their core, thereby increasing the apparent solubility of the compound in the aqueous phase.[8] Common non-ionic surfactants used in the lab include Tween® 80 and Triton™ X-100.[11]

Protocol 3: Screening with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).

  • Add Compound: To each solution, add the compound from a concentrated DMSO stock to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is constant and minimal across all samples (e.g., <0.5%).

  • Equilibrate: Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

  • Observe & Quantify: Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and analyze the supernatant concentration via HPLC, as described in Protocol 2.

Data Presentation: Example Solubility Enhancement

The following table illustrates how you can present the data from your screening experiments. The values are hypothetical and intended for demonstration purposes.

Solubilization System (in pH 7.4 Buffer)Temperature (°C)Hypothetical Solubility (µg/mL)Fold Increase (vs. Buffer)
Aqueous Buffer (Control)25< 1-
Buffer + 0.5% DMSO2588x
Buffer + 1% Tween® 80254545x
Buffer + 5% (w/v) HP-β-CD25150150x
pH 4.0 Buffer256060x

Advanced Strategies for In Vivo Applications

For more demanding applications like high-dose in vivo studies, more advanced formulation strategies may be necessary. These typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): The compound is dispersed in a non-crystalline (amorphous) state within a polymer matrix. This amorphous form has higher energy and thus higher apparent solubility and faster dissolution than the stable crystalline form.[12]

  • Particle Size Reduction: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[13] Techniques include micronization and nanomilling, which can produce particles in the micron or nanometer range.[4][12]

  • Lipid-Based Formulations: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, facilitating drug solubilization and absorption.[5]

These advanced methods represent a significant step in formulation development and are often employed when simpler lab-based methods are insufficient to achieve the desired drug exposure.[5][12]

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Gohil, K. et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Ascension Sciences. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Alhassan, M. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • PubChem. 6-bromo-3-methyl-1H-indazole. [Link]

  • PharmTech. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

  • Khan, I. et al. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling in Drug Discovery: 6-Bromo vs. 6-Chloro-3-methyl-1-(1-methylethyl)-1H-indazole

Executive Summary & Structural Context Indazole cores are privileged pharmacophores in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitor design. Specifically, N1-alkylated and C3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Indazole cores are privileged pharmacophores in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitor design. Specifically, N1-alkylated and C3-methylated derivatives, such as 3-methyl-1-(1-methylethyl)-1H-indazole (commonly referred to as 1-isopropyl-3-methyl-1H-indazole), provide optimal lipophilicity and vector geometry for occupying hydrophobic pockets in target proteins.

When developing Structure-Activity Relationships (SAR) around this scaffold, functionalization at the C6 position via transition-metal-catalyzed cross-coupling is a critical workflow. This guide objectively compares the reactivity profiles of the 6-bromo (CAS: 1683547-34-3)[1] and 6-chloro analogs, providing drug development professionals with the mechanistic causality and validated protocols necessary to optimize their synthetic strategies.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

The fundamental divergence in reactivity between the 6-bromo and 6-chloro indazole building blocks is dictated by the thermodynamics of their carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of a Pd(0) species into the C(sp2)-X bond.

  • The 6-Bromo Analog: The C-Br bond has a relatively low Bond Dissociation Energy (BDE) of approximately 68 kcal/mol. This allows for rapid oxidative addition using standard, commercially available phosphine ligands (e.g., PPh3, dppf) under mild thermal conditions[2].

  • The 6-Chloro Analog: The C-Cl bond is significantly stronger, with a BDE of ~81 kcal/mol. This high activation barrier renders the 6-chloro analog highly inert to standard palladium catalysts. Successful coupling requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) that can stabilize the transition state and force the oxidative addition[3].

This differential reactivity allows chemists to achieve orthogonal chemoselectivity. In complex molecules containing both a chloride and a bromide, the bromide will react preferentially, leaving the chloride intact for subsequent, late-stage functionalization[4].

CatalyticCycle Pd0 Pd(0) L(n) Active Catalyst OxAdd_Br Oxidative Addition (Fast) 6-Bromo Indazole Standard Ligands (dppf) Pd0->OxAdd_Br C-Br BDE ~68 kcal/mol OxAdd_Cl Oxidative Addition (Slow) 6-Chloro Indazole Bulky Ligands (XPhos) Pd0->OxAdd_Cl C-Cl BDE ~81 kcal/mol PdII_Br Pd(II) Aryl Bromide Complex OxAdd_Br->PdII_Br PdII_Cl Pd(II) Aryl Chloride Complex OxAdd_Cl->PdII_Cl Transmetalation Transmetalation / Amination PdII_Br->Transmetalation PdII_Cl->Transmetalation RedElim Reductive Elimination Product Formation Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration

Palladium catalytic cycle showing oxidative addition divergence between bromo and chloro analogs.

Comparative Performance Data

The following table summarizes the quantitative performance metrics and optimal reaction conditions for both analogs during standard cross-coupling workflows.

Parameter6-Bromo-1-isopropyl-3-methyl-1H-indazole6-Chloro-1-isopropyl-3-methyl-1H-indazole
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Oxidative Addition Rate Fast (Standard barrier)Slow (High activation barrier)
Preferred Suzuki Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / XPhos or SPhos
Typical Reaction Temperature 80 °C – 90 °C100 °C – 110 °C
Buchwald-Hartwig Base Cs₂CO₃ or NaOtBuNaOtBu or LiHMDS (Stronger base required)
Chemoselectivity Profile Reacts preferentially in presence of C-ClOrthogonal stability; reacts only under forced conditions
Average Yield (Optimized) 85% - 95%70% - 85%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes the specific causality behind the reagent selection and in-process controls (IPCs) to verify reaction progress.

Protocol A: Suzuki-Miyaura Coupling of the 6-Bromo Analog

Objective: Rapid C-C bond formation for early-stage SAR exploration.

  • Reagents: 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Causality & Rationale: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand suppresses competitive protodebromination side-reactions while providing sufficient electron density for facile oxidative addition into the C-Br bond. The aqueous K₂CO₃ base is critical; it generates the reactive boronate complex required to drive the transmetalation step.

  • Procedure:

    • Charge a reaction vial with the indazole, boronic acid, and K₂CO₃.

    • Add the solvent mixture and sparge with N₂ for 10 minutes to remove dissolved oxygen (preventing catalyst degradation).

    • Add Pd(dppf)Cl₂, seal the vial, and heat to 85 °C for 3 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS at 2 hours. The complete disappearance of the characteristic isotopic doublet (Br⁷⁹/Br⁸¹ in a 1:1 ratio) of the starting material validates that oxidative addition is complete.

Protocol B: Buchwald-Hartwig Amination of the 6-Chloro Analog

Objective: Late-stage C-N bond formation requiring forced conditions.

  • Reagents: 6-Chloro-3-methyl-1-(1-methylethyl)-1H-indazole (1.0 eq), Primary/Secondary Amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), tBuBrettPhos (0.04 eq), NaOtBu (2.0 eq).

  • Solvent: Anhydrous Toluene.

  • Causality & Rationale: The highly inert C-Cl bond mandates the use of tBuBrettPhos, a sterically bulky, electron-rich biarylphosphine ligand that drastically lowers the activation energy for oxidative addition[3]. NaOtBu is chosen as a strong base to efficiently deprotonate the amine, facilitating the formation of the palladium-amido complex prior to reductive elimination.

  • Procedure:

    • In a glovebox, charge a dry Schlenk flask with the indazole, amine, NaOtBu, Pd₂(dba)₃, and tBuBrettPhos.

    • Add anhydrous toluene. The solution will initially appear dark purple due to the Pd₂(dba)₃.

    • Heat the mixture to 110 °C under strict inert atmosphere for 12-18 hours.

  • Self-Validation (IPC): A color transition from dark purple to a reddish-brown homogeneous solution within the first 30 minutes visually validates the formation of the active L-Pd(0) catalytic species. If the solution turns black (palladium black precipitation), the catalyst has decomposed, indicating oxygen ingress or ligand failure.

Strategic Selection Workflow

Choosing between the 6-bromo and 6-chloro analog is a strategic decision that impacts the entire synthetic route. Use the following logic matrix to guide building block selection.

SelectionWorkflow Start Select Indazole Building Block Goal1 Rapid SAR Exploration Broad Scope Start->Goal1 Goal2 Orthogonal Reactivity Late-Stage Focus Start->Goal2 SelectBr 6-Bromo Analog CAS: 1683547-34-3 Goal1->SelectBr SelectCl 6-Chloro Analog Goal2->SelectCl CondBr Standard Pd Catalysis (e.g., Pd(dppf)Cl2) Mild Conditions SelectBr->CondBr CondCl Advanced Pd Catalysis (e.g., Pd/XPhos) Harsh Conditions SelectCl->CondCl

Decision workflow for selecting 6-haloindazole building blocks based on synthetic strategy goals.

Conclusion

For the majority of discovery chemistry campaigns, the 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole is the superior starting material due to its broad compatibility with standard cross-coupling conditions and rapid reaction kinetics. However, the 6-chloro analog remains an indispensable tool for advanced synthetic routes where orthogonal chemoselectivity is required, allowing chemists to selectively functionalize other reactive sites on a complex molecule before forcing the C-Cl activation.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . National Institutes of Health (NIH). Available at:[Link][3]

  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis . Journal of the American Chemical Society (ACS). Available at:[Link][2]

  • Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis . RWTH Publications. Available at:[Link][4]

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Comparative

A Comparative Guide to the Structural Validation of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole Using 2D NMR Spectroscopy

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structural identity is a non-negotiable cornerstone of scientific rigor. For novel compounds such as 6-Bromo-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structural identity is a non-negotiable cornerstone of scientific rigor. For novel compounds such as 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole, a scaffold with significant potential in medicinal chemistry, an error in structural assignment can invalidate biological data and derail research programs. While several analytical techniques contribute to characterization, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a comprehensive, atom-by-atom map of molecular connectivity in the solution state, which is often the most biologically relevant environment.

This guide provides an in-depth, experience-driven comparison of 2D NMR with other common analytical techniques for the structural validation of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole. We will explore the causality behind experimental choices, present a self-validating workflow, and provide the detailed protocols necessary for researchers to replicate and verify these findings.

The Imperative for 2D NMR: Beyond the 1D Spectrum

A standard one-dimensional (1D) ¹H NMR spectrum provides essential but often insufficient information. For a molecule like 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole, while 1D ¹H NMR can identify the presence of an isopropyl group, a methyl group, and aromatic protons, it cannot, on its own, definitively establish their points of attachment. The critical questions—Is the isopropyl group on N1 or N2? Is the methyl group at C3? Where is the bromine atom on the benzene ring?—remain unanswered.

This ambiguity arises from the complexity and potential for overlapping signals in molecules of even moderate size.[1] 2D NMR resolves this challenge by spreading the information across a second frequency dimension, revealing correlations between nuclei that are impossible to discern from a 1D spectrum alone.[2]

A Multi-faceted Approach: The Core 2D NMR Experiments

A robust structural elucidation strategy employs a suite of 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle. The primary experiments for a small molecule like our target compound are COSY, HSQC, HMBC, and NOESY.[2][3]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] It is the foundational experiment for mapping out the proton spin systems within the molecule. For our target, COSY is essential for connecting the methine proton of the isopropyl group to its two methyl groups and for establishing the connectivity between the adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹JCH).[2] It serves as a powerful bridge, allowing the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Coherence): Arguably the most critical experiment for piecing together the molecular skeleton, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[4] These "long-range" correlations are the key to connecting the isolated spin systems identified by COSY. For instance, an HMBC correlation from the isopropyl methine proton to the C7a and C3a carbons of the indazole ring would definitively prove its attachment at the N1 position.

  • NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å).[5] This is invaluable for confirming regiochemistry and stereochemistry. A NOESY correlation between the isopropyl methine proton and the H7 proton on the indazole ring would provide strong evidence for the N1 substitution, as these protons would be spatially close.

Logical Workflow for Structural Elucidation

The process of solving a structure with 2D NMR follows a logical, self-validating progression. Data from each experiment builds upon the last, culminating in a single, consistent structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR 1. ¹H NMR (Identify Proton Signals & Spin Systems) COSY 3. COSY (Map ¹H-¹H Connectivity) H1_NMR->COSY Defines spin systems HSQC 4. HSQC (Assign Carbons via ¹JCH) H1_NMR->HSQC C13_NMR 2. ¹³C NMR (Identify Carbon Signals) C13_NMR->HSQC Correlates ¹H and ¹³C HMBC 5. HMBC (Connect Fragments via ²⁻⁴JCH) COSY->HMBC HSQC->HMBC Provides starting points NOESY 6. NOESY (Optional) (Confirm Spatial Proximity) HSQC->NOESY Structure 7. Unambiguous Structure HMBC->Structure Establishes full connectivity NOESY->Structure Confirms regiochemistry

Caption: Logical workflow for structural elucidation using 2D NMR.

Data Analysis in Practice: Assembling the Structure

Let us consider the predicted NMR data for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole to illustrate the interpretation process.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 500 MHz)

Assignment¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)HSQC CorrelationKey HMBC Correlations (from Proton to Carbon)Key COSY Correlations
Indazole Ring
H-47.55d8.7122.5YesC-6, C-7aH-5
H-57.15dd8.7, 1.8124.8YesC-3a, C-7H-4, H-7
H-77.80d1.8112.0YesC-5, C-3aH-5
C-3---142.1No--
C-3a---121.5No--
C-6---116.0No--
C-7a---140.5No--
Substituents
3-CH₃2.50s-11.5YesC-3, C-3a-
N1-CH (isopropyl)4.80sept6.750.0YesC-7a, C-3a, Isopropyl CH₃Isopropyl CH₃
N1-CH(CH₃)₂1.60d6.722.5YesIsopropyl CHIsopropyl CH

Interpretation Walkthrough:

  • ¹H and ¹³C Assignment: The 1D spectra identify signals for three aromatic protons, one isopropyl group (a septet and a doublet), and one methyl singlet.

  • COSY Analysis: A cross-peak between the signals at 7.55 ppm (H-4) and 7.15 ppm (H-5), and between 7.15 ppm (H-5) and 7.80 ppm (H-7) establishes their connectivity on the benzene ring. A strong correlation between the septet at 4.80 ppm and the doublet at 1.60 ppm confirms the isopropyl group's spin system.

  • HSQC Analysis: Each proton signal is correlated to its directly attached carbon, allowing for the assignment of all protonated carbons as listed in Table 1. The carbons at 142.1, 121.5, 116.0, and 140.5 ppm show no HSQC correlation, identifying them as quaternary carbons (C-3, C-3a, C-6, and C-7a).

  • HMBC Analysis (The Key Step): This is where the structure is definitively assembled.

    • Methyl Position: A strong correlation from the methyl protons (2.50 ppm) to the quaternary carbon at 142.1 ppm (C-3) confirms the 3-methyl substitution.

    • Isopropyl Position: Crucially, a correlation is observed from the isopropyl methine proton (4.80 ppm) to the indazole ring carbon at 140.5 ppm (C-7a). This 3-bond correlation definitively places the isopropyl group on the N1 nitrogen.

    • Bromo Position: The chemical shift of C-6 (116.0 ppm) is consistent with a carbon bearing a bromine atom. HMBC correlations from H-5 (7.15 ppm) and H-7 (7.80 ppm) to this carbon would further confirm its position.

G cluster_correlations Key Diagnostic Correlations a Structure Image HMBC1 HMBC: Isopropyl CH to C-7a (Confirms N1 Substitution) HMBC2 HMBC: 3-CH₃ to C-3 (Confirms C3 Substitution) COSY1 COSY: H-4 ↔ H-5 ↔ H-7 (Confirms Aromatic Connectivity)

Caption: Key 2D NMR correlations for structural confirmation.

Comparison with Alternative Methodologies

While 2D NMR is exceptionally powerful, it exists within a broader analytical toolkit. A comprehensive validation strategy often involves complementary techniques.[6]

Table 2: Comparison of Structural Validation Techniques

TechniqueStrengthsWeaknessesApplication to Target Molecule
2D NMR Spectroscopy - Provides complete atom-by-atom connectivity.[2]- Determines structure in solution state.- Distinguishes between isomers.- Requires larger sample amounts than MS.- Can be time-consuming to acquire and interpret.- Less sensitive than mass spectrometry.Primary Method: Unambiguously determines the substitution pattern (N1-isopropyl, 3-methyl, 6-bromo) and confirms the overall structure.
Mass Spectrometry (MS) - Extremely high sensitivity.- Provides accurate molecular weight and formula.[7]- Fragmentation can offer structural clues.- Cannot distinguish between isomers (e.g., N1 vs. N2 substitution).- Provides connectivity information indirectly, if at all.Confirmatory Method: Verifies the correct molecular formula (C₈H₇BrN₂). Fragmentation may support the presence of the indazole core.
X-ray Crystallography - Provides an absolute, high-resolution 3D structure (the "gold standard").[8]- Unambiguously determines isomerism and stereochemistry.- Requires a suitable single crystal, which can be difficult or impossible to grow.[8]- Structure is in the solid state, which may differ from solution.[9][10]Definitive Method (if possible): Would provide absolute proof of the structure, but success is not guaranteed.
Infrared (IR) Spectroscopy - Rapid and simple.- Identifies the presence of key functional groups (e.g., C-H, C=C, C-N).[11]- Provides very limited information on the overall molecular skeleton.- Not useful for distinguishing isomers with the same functional groups.Screening Method: Confirms the presence of aromatic and aliphatic C-H bonds but offers little value for detailed structural validation.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Sample Preparation
  • Weigh 5-10 mg of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous.

NMR Data Acquisition

The following are generalized parameters for a 500 MHz spectrometer. Specific parameters should be optimized for the instrument in use.[12]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape).

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and reference the chemical shifts.

  • COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.

  • HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsp). Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire 256 increments with 4-8 scans each.

  • HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz. Acquire 400-512 increments with 8-16 scans each.

Data Processing
  • Apply a suitable window function (e.g., sine-bell) to the Free Induction Decays (FIDs) in both dimensions.

  • Perform a Fourier Transform on the data.

  • Carefully phase the spectra, particularly for phase-sensitive experiments like COSY and HSQC.

  • Apply a baseline correction to both dimensions to ensure accurate integration and peak picking.[13]

Conclusion

For the definitive structural validation of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole in a research and development setting, 2D NMR spectroscopy is not merely a useful technique; it is an indispensable one. While mass spectrometry confirms the molecular formula and X-ray crystallography can provide an absolute structure in the solid state, 2D NMR is uniquely capable of providing a complete and unambiguous map of atomic connectivity in the biologically relevant solution state. The logical, self-reinforcing workflow—from COSY and HSQC to the decisive HMBC experiment—provides a level of confidence that is essential for progressing a compound through the development pipeline. By understanding the strengths and applications of each experiment, researchers can efficiently and accurately confirm the identity of their target molecules, ensuring the integrity and validity of their scientific endeavors.

References

  • ACS Publications. (2010, April 22). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Available from: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved March 22, 2026, from [Link]

  • University of Michigan BioNMR Core Facility. (2021, December 18). 1D and 2D NMR methods for small molecules [Video]. YouTube. Available from: [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Available from: [Link]

  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Available from: [Link]

  • National Institutes of Health. (n.d.). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. PMC. Available from: [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]

  • Elsevier. (n.d.). NMR Data Processing. ScienceDirect. Available from: [Link]

  • Wikibooks. (n.d.). Structural Biology/NMR/Comparison of NMR and X-ray. Available from: [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

  • Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra. Available from: [Link]

  • National Institutes of Health. (2023, January 20). Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. PubMed. Available from: [Link]

  • IARJSET. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • University of California, San Diego. (n.d.). NMR Data Acquisition and Processing Procedure. Available from: [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available from: [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Available from: [Link]

  • University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. Available from: [Link]

  • Herbal Analysis Services. (n.d.). Structural elucidation exercise, NMR, MS, natural products. Available from: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • Weizmann Institute of Science. (n.d.). Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. Available from: [Link]

  • Yale University. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Available from: [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole. Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole. Designed for researchers, scientists, and drug development professionals, this document provides a framework for structural elucidation by comparing mass spectrometry with other key analytical techniques. We will explore the causal mechanisms behind fragmentation, present detailed experimental protocols, and offer data-driven insights to ensure scientific rigor and reproducibility.

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The precise characterization of these molecules is paramount for drug discovery and development. Mass spectrometry is an indispensable tool for confirming molecular weight and deducing structural information through the analysis of fragmentation patterns.[3]

Predicted Fragmentation Pathways of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

The fragmentation of the title compound under Electron Ionization (EI) is predicted to be driven by the stability of the indazole ring, the presence of the labile isopropyl group, and the influence of the bromo-substituent. The molecular ion (M⁺˙) is expected to be prominent, exhibiting a characteristic M+2 isotope peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[4]

The primary fragmentation events are anticipated to involve cleavages alpha to the heterocyclic ring and rearrangements leading to stable ions.

Key Predicted Fragmentation Steps:

  • Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond in the isopropyl group, leading to the loss of a methyl radical (•CH₃). This results in a highly stable secondary carbocation adjacent to the nitrogen atom, which is resonance-stabilized.

  • Loss of Propene: A common fragmentation pathway for N-alkyl heterocyclic compounds involves a rearrangement (McLafferty-type or similar) leading to the elimination of a neutral alkene. For the N-isopropyl group, this would result in the loss of propene (C₃H₆).

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). While the aryl-halogen bond is relatively strong, this fragmentation is often observed.[4]

  • Indazole Ring Fragmentation: The indazole core itself can fragment, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetonitrile (CH₃CN) from the pyrazole portion of the ring system.[5]

  • Benzyl-type Cleavage: Cleavage of the bond between the methyl group and the indazole ring can occur, although this is generally less favored than fragmentation of the N-alkyl substituent.

The following diagram illustrates the predicted major fragmentation pathways originating from the molecular ion.

G M [C12H15BrN2]+• m/z = 266/268 F1 [M - CH3]+• m/z = 251/253 (Loss of Methyl Radical) M->F1 - •CH3 F2 [M - C3H6]+• m/z = 224/226 (Loss of Propene) M->F2 - C3H6 F3 [M - Br]+• m/z = 187 (Loss of Bromine Radical) M->F3 - •Br F4 [F3 - C3H7]+• m/z = 144 (Loss of Isopropyl Radical) F3->F4 - •C3H7 F5 [F3 - C3H6]+• m/z = 145 (Loss of Propene) F3->F5 - C3H6

Caption: Predicted EI-MS fragmentation pathways for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

Data Summary: Predicted Mass Fragments

The table below summarizes the expected major ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

Predicted m/zProposed FormulaProposed Identity/Mechanism
266 / 268[C₁₂H₁₅BrN₂]⁺˙Molecular Ion (M⁺˙)
251 / 253[C₁₁H₁₂BrN₂]⁺Loss of a methyl radical (•CH₃) from the isopropyl group (α-cleavage)
224 / 226[C₉H₉BrN₂]⁺Loss of neutral propene (C₃H₆) via rearrangement
187[C₁₂H₁₅N₂]⁺Loss of a bromine radical (•Br)
145[C₉H₉N₂]⁺Loss of propene from the [M - Br]⁺ ion
144[C₉H₈N₂]⁺˙Loss of an isopropyl radical from the [M - Br]⁺ ion
43[C₃H₇]⁺Isopropyl cation

Comparative Guide to Analytical Techniques

While mass spectrometry is excellent for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on a combination of analytical methods.[3][6] Each technique provides unique and complementary information.

TechniquePrincipleAdvantages for Indazole AnalysisLimitations
GC-MS (EI) Separates volatile compounds, followed by high-energy electron ionization.Provides reproducible, detailed fragmentation patterns ideal for structural confirmation and library matching.[3]Requires the compound to be thermally stable and volatile. Can cause extensive fragmentation, sometimes obscuring the molecular ion.
LC-MS (ESI) Separates compounds in the liquid phase, followed by soft ionization (protonation).Excellent for non-volatile or thermally labile molecules.[3] Provides a strong molecular ion signal ([M+H]⁺), ideal for confirming molecular weight. Tandem MS (MS/MS) can be used to control fragmentation.[7]Provides limited fragmentation without MS/MS, making it less informative for initial structural elucidation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C).The most definitive technique for unambiguous structure determination, revealing the complete carbon-hydrogen framework and atom connectivity.[8][9]Requires a larger sample amount compared to MS and is a lower throughput technique.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Quickly identifies key functional groups present in the molecule, such as C-H, C=C, and C=N bonds.[8][10]Provides limited information on the overall molecular skeleton and connectivity.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized protocols are essential. The following are recommended starting points for the analysis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

Workflow for Comprehensive Structural Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_elucidation Final Confirmation Synthesis Synthesized Compound LCMS LC-MS (ESI) Confirm Molecular Weight Synthesis->LCMS GCMS GC-MS (EI) Analyze Fragmentation Synthesis->GCMS NMR NMR (1H, 13C) Determine C-H Framework Synthesis->NMR IR IR Spectroscopy Identify Functional Groups Synthesis->IR Structure Structure Elucidation & Data Correlation LCMS->Structure GCMS->Structure NMR->Structure IR->Structure

Caption: General workflow for the structural characterization of a novel indazole derivative.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

Objective: To obtain a detailed fragmentation pattern for structural confirmation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Method:

    • Column: Agilent J&W HP-5-MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Method:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[11]

    • Source Temperature: 230°C.[6]

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze the resulting mass spectrum, paying close attention to the molecular ion (including the M+2 peak) and the key fragment ions as predicted in the data summary table.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) with ESI

Objective: To determine the accurate mass and elemental composition of the molecular ion.

  • Sample Preparation: Prepare a ~1 µg/mL solution of the compound in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.[6]

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an ESI source.

  • LC Method (for infusion or flow injection):

    • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Flow Rate: 0.2 mL/min.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Resolution: Set to >60,000 to ensure accurate mass measurement.[3]

    • Mass Range: Scan from m/z 100 to 500.

    • Data Acquisition: Acquire data in full scan mode. If fragmentation is desired, perform a separate data-dependent MS/MS experiment.

  • Data Analysis: Process the raw data to find the monoisotopic mass of the protonated molecule, [M+H]⁺. Use the accurate mass measurement to calculate the elemental formula and confirm it matches C₁₂H₁₆BrN₂⁺ (for the protonated species).

Conclusion

The structural elucidation of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is best achieved through a multi-technique approach. This guide provides a robust predictive framework for its mass spectrometric fragmentation, grounded in the established principles of organic mass spectrometry.[12][13] The primary fragmentation pathways are expected to be initiated by the loss of a methyl radical or neutral propene from the N-isopropyl substituent. By comparing EI-MS data with results from ESI-HRMS and NMR spectroscopy, researchers can achieve an unambiguous and comprehensive characterization of this and other related indazole derivatives, ensuring data integrity and advancing the pace of drug discovery and development.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry, 1967.
  • PubChem. "6-bromo-3-methyl-1H-indazole.
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  • Costello, A., et al. "“Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7‐azaindazole analogs of MDMB‐PINACA." Drug Testing and Analysis, 2022.
  • McNary, C. P., et al. "Spectroscopy and Fragmentation of Undercoordinated Bromoiridates." The Journal of Physical Chemistry A, 2011.
  • MDPI. "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol." Molbank, 2023.
  • ResearchGate. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids."
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  • BenchChem. "Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide." BenchChem, 2025.
  • Bangladesh Journals Online. "6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation." Journal of Scientific Research, 2025.
  • Sharma, K. "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I." Asian Journal of Chemistry.
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  • Wiley Online Library. "Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation." Chemistry – A European Journal, 2025.
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  • PMC. "Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids." Molecules, 2023.
  • AIP Publishing. "Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran." The Journal of Chemical Physics, 2024.
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  • PMC. "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones." Molecules, 2021.
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Comparative

Benchmarking 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole: A Privileged Scaffold for Advanced Drug Design

As a Senior Application Scientist, selecting the correct heterocyclic building block is rarely just a matter of availability; it is a strategic decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) tra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct heterocyclic building block is rarely just a matter of availability; it is a strategic decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a drug discovery program. The indazole core is a universally recognized privileged scaffold, frequently serving as the hinge-binding motif in kinase inhibitors and epigenetic modulators[1].

However, unsubstituted indazoles often suffer from poor metabolic stability and promiscuous binding. To overcome these liabilities, 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (commonly referred to as 6-bromo-1-isopropyl-3-methyl-1H-indazole) has emerged as a highly optimized, dual-protected building block. This guide objectively benchmarks its performance against alternative indazole scaffolds, details the mechanistic causality behind its structural features, and provides a self-validating protocol for its integration into cross-coupling workflows.

Structural Benchmarking: Causality Behind the Scaffold

When designing a library of inhibitors, researchers must balance lipophilicity, steric bulk, and metabolic stability. Table 1 benchmarks the 1-isopropyl-3-methyl derivative against simpler indazole alternatives.

Table 1: Physicochemical & Reactivity Benchmarking of 6-Bromoindazoles
Scaffold AlternativeN1 Steric BulkC3 Metabolic StabilityLogP ContributionPrimary Application in Drug Design
6-Bromo-1H-indazole Minimal (N-H)VulnerableLowFragment-based screening; early hit generation.
6-Bromo-1-methyl-1H-indazole LowVulnerableModerateEarly Structure-Activity Relationship (SAR) exploration.
6-Bromo-3-methyl-1H-indazole Minimal (N-H)HighModerateHinge-binding optimization; blocking C3 oxidation.
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole High (Isopropyl) High High Advanced Lead Optimization; targeting deep hydrophobic pockets.
Mechanistic Causality of Structural Modifications

Do not view the substituents on this building block as mere decorations; they are engineered solutions to specific biological hurdles:

  • The N1-Isopropyl Group (1-methylethyl): Unsubstituted indazoles possess an acidic N-H that can act as a promiscuous hydrogen bond donor, leading to off-target toxicity and poor membrane permeability. Alkylation at N1 with an isopropyl group significantly increases lipophilicity and provides a bulky, branched aliphatic chain. This group perfectly occupies hydrophobic pockets (such as the DFG-out pocket in kinases or allosteric sites in targets like EZH2), locking the bioactive conformation and reducing the entropic penalty upon binding[2]. Extensive SAR studies demonstrate that the N-isopropyl group is optimal for balancing target engagement and oral exposure[3].

  • The C3-Methyl Group: The C3 position of the indazole ring is highly electron-rich and susceptible to cytochrome P450-mediated oxidation. Installing a methyl group at this position effectively blocks this metabolic liability, increasing the half-life ( t1/2​ ) of the resulting drug candidate. Furthermore, the C3-methyl introduces a steric clash that restricts the rotation of adjacent substituents, enforcing a rigid, predictable geometry.

  • The 6-Bromo Vector: The bromine atom at the C6 position is electronically activated for oxidative addition by palladium or nickel catalysts, making it an ideal electrophile for structural diversification via Suzuki-Miyaura, Buchwald-Hartwig, or decarboxylative cross-electrophile couplings[4].

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

To leverage the 6-bromo vector, the following protocol outlines a highly efficient Suzuki-Miyaura cross-coupling. This methodology is designed as a self-validating system: the specific choice of reagents ensures that common failure modes (e.g., protodeboronation or catalyst poisoning) are mitigated.

Reagents & Stoichiometry
  • Electrophile: 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Reaction Assembly: Charge a Schlenk flask or sealed vial with the indazole building block, boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent degradation of sensitive functional groups on the boronic acid, while still being sufficiently basic to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with argon or N₂ for 15 minutes.

    • Causality: The biphasic solvent system ensures complete dissolution of both the lipophilic indazole and the inorganic base, facilitating efficient interfacial phase transfer. Degassing is critical; oxygen acts as a potent poison for the Pd(0) active species, leading to homocoupling of the boronic acid and depressed yields.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas, then seal the vessel.

    • Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling sterically hindered or electron-rich substrates[1].

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–8 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Causality: The brine wash effectively removes the water-miscible dioxane and inorganic salts, preventing streaking during chromatography.

Visualizing the Impact: Workflows and Pathways

To fully conceptualize the utility of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole, we must visualize both its chemical diversification and its ultimate biological application.

Workflow A 6-Bromo-1-isopropyl -3-methyl-1H-indazole B Pd-Catalyzed Cross-Coupling A->B Boronic Acid/Amine C Diversified Indazole Scaffold B->C C-C/C-N Bond D Lead Optimization (Kinase Inhibitor) C->D SAR Screening

Workflow for structural diversification of the indazole scaffold via cross-coupling.

Once diversified, these indazole derivatives frequently target critical signaling nodes, such as the PI3K/PDK1 pathway, which regulates cell cycle progression and survival[1]. The N-isopropyl group is instrumental in anchoring the molecule within the ATP-binding pocket of these kinases.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT Survival Cell Survival & Proliferation AKT->Survival Inhibitor Indazole-based Inhibitor Inhibitor->PDK1 Blocks ATP Pocket

PI3K/PDK1 signaling pathway illustrating the target site for indazole-based kinase inhibitors.

References

  • WO2010059658A1 - Chemical compounds - Google P
  • Decarboxylative Cross-Electrophile Coupling of (Hetero)
  • Targeting Enhancer of Zeste Homolog 2 for the Treatment of Hematological Malignancies and Solid Tumors: Candidate Structure–Activity Relationships Insights and Evolution Prospects | Journal of Medicinal Chemistry - ACS Public
  • Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010)

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Validation

A Comprehensive Guide to Validating LC-MS Methods for 6-Bromo-1-isopropyl-3-methyl-1H-indazole Impurity Profiling

Introduction & Scientific Context In the development of targeted oncology therapeutics, indazole derivatives frequently serve as critical pharmacophores, particularly in the synthesis of kinase inhibitors. 6-Bromo-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In the development of targeted oncology therapeutics, indazole derivatives frequently serve as critical pharmacophores, particularly in the synthesis of kinase inhibitors. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known as 6-Bromo-1-isopropyl-3-methyl-1H-indazole, CAS: 1683547-34-3) is a highly valuable pharmaceutical intermediate. Because trace impurities—such as unreacted starting materials, debrominated analogs, or regioisomers—can propagate through the synthetic pathway and impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API), rigorous impurity profiling is mandatory.

This guide objectively compares two premier Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for analyzing this compound: High-Resolution Mass Spectrometry (LC-HRMS/Q-TOF) and Tandem Mass Spectrometry (LC-MS/MS Triple Quadrupole) . By grounding our protocols in the latest [1] and the [2], we provide a self-validating framework designed for researchers and drug development professionals.

Analytical Strategy: LC-HRMS vs. LC-MS/MS

Selecting the correct analytical platform depends entirely on the phase of drug development and the nature of the impurities.

  • Method A: LC-HRMS (Q-TOF) is the gold standard for untargeted impurity profiling. It provides exact mass measurements (mass accuracy < 5 ppm), which is critical for the structural elucidation of unknown degradation products.

  • Method B: LC-MS/MS (Triple Quadrupole) is the optimal choice for targeted quantification. Operating in Multiple Reaction Monitoring (MRM) mode, it filters out matrix noise, offering unparalleled sensitivity for quantifying known potentially genotoxic impurities (PGIs) below the Threshold of Toxicological Concern (TTC).

AnalyticalStrategy Sample 6-Bromo-1-isopropyl-3-methyl -1H-indazole Impurities Split Analysis Goal Sample->Split Untargeted Untargeted Profiling (Unknown Impurities) Split->Untargeted Targeted Targeted Quantification (Known PGIs) Split->Targeted HRMS Method A: LC-HRMS (Q-TOF) High Mass Accuracy (<5 ppm) Untargeted->HRMS MSMS Method B: LC-MS/MS (QQQ) MRM Mode Targeted->MSMS Elucidate Structural Elucidation & Formula Generation HRMS->Elucidate Quant High Sensitivity Trace Quantification MSMS->Quant

Fig 1. Decision tree comparing LC-HRMS and LC-MS/MS strategies for indazole impurity profiling.

The Causality of Experimental Choices

To ensure a robust, self-validating system, every parameter in our method is chosen with mechanistic intent:

  • Bromine Isotopic Signature: Bromine exists naturally as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Any impurity retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da (e.g., [M+H]+ at m/z 253.0 and 255.0). We leverage this isotopic signature in the Q-TOF method to rapidly filter brominated process impurities from background matrix noise.

  • Mobile Phase Acidification: Indazoles contain basic nitrogen atoms in their heterocyclic ring. By utilizing 0.1% Formic Acid in the mobile phase, we ensure abundant protonation ( H+ ), driving the equilibrium toward the [M+H]+ state and maximizing Electrospray Ionization (ESI+) sensitivity.

  • SIL-IS Incorporation: To create a self-validating quantitative system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same matrix suppression or enhancement, mathematically normalizing the response and ensuring true accuracy regardless of matrix lot variations.

Method Validation Framework

Analytical validation must prove that the method is "fit for purpose." The workflow below outlines the lifecycle of validation as dictated by [1].

ValidationWorkflow Dev Method Development (Mobile Phase & Column Selection) SST System Suitability Testing (SST) (Resolution & Tailing Factor) Dev->SST Spec Specificity & Selectivity (Blank vs. Spiked Matrix) SST->Spec Sens Sensitivity (LOD & LOQ Determination) Spec->Sens Lin Linearity & Range (Calibration Curve R² > 0.99) Sens->Lin Acc Accuracy & Recovery (Spike at 50%, 100%, 150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Report ICH Q2(R2) Validation Report Prec->Report

Fig 2. Step-by-step LC-MS method validation workflow based on ICH Q2(R2) guidelines.

Comparative Performance Data

The following tables summarize the experimental validation data comparing the untargeted (HRMS) and targeted (MS/MS) approaches. While HRMS excels at specificity via exact mass, MS/MS provides superior sensitivity (lower LOD/LOQ) required for trace PGI quantification.

Table 1: Comparative Validation Metrics

Validation ParameterMethod A: LC-HRMS (Q-TOF)Method B: LC-MS/MS (QQQ)ICH Q2(R2) Acceptance Criteria
Specificity High (Exact Mass < 5 ppm error)Very High (Unique MRM Transitions)No interference at retention time
Linearity ( R2 ) 0.995 (10 - 1000 ng/mL)0.999 (1 - 500 ng/mL) R2≥0.99
Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 10.0 ng/mL1.0 ng/mLSignal-to-Noise (S/N) 10
Precision (%RSD) 8.5% 4.2% 15% (20% at LOQ)

Table 2: Accuracy and Recovery Data (Method B - Targeted Quantification) Data generated by spiking known concentrations of a debrominated indazole impurity into the API matrix.

Spike LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)Precision (% RSD, n=6)
LOQ 1.00.9898.0%6.5%
Low QC (50% of Spec) 25.025.4101.6%4.1%
Mid QC (100% of Spec) 50.049.298.4%3.8%
High QC (150% of Spec) 75.076.1101.5%2.9%

Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies detail the validated LC-MS/MS (Method B) workflow for quantifying trace impurities in 6-Bromo-1-isopropyl-3-methyl-1H-indazole.

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the 6-Bromo-1-isopropyl-3-methyl-1H-indazole batch and dissolve in 10 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL API matrix stock.

  • Working Solutions: Dilute the stock solution to the desired working concentration using a diluent of 50:50 Water:Acetonitrile.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS (e.g., 13C3​ -labeled indazole analog at 100 ng/mL) to 990 µL of the sample. Causality: This step establishes the self-validating internal ratio that corrects for subsequent injection volume errors or ionization suppression.

  • Clarification: Vortex the mixture for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble particulates. Transfer the supernatant to an amber LC vial.

Step 2: Chromatographic Separation
  • Column: C18 Superficially Porous Particle (SPP) column (100 x 2.1 mm, 2.7 µm). Causality: SPP technology provides UHPLC-like efficiency at lower backpressures, which is critical for resolving closely eluting structural isomers of the indazole ring.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B (Column wash)

    • 10.0 - 13.0 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C; Desolvation Gas Flow at 800 L/hr.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. For the primary brominated compound, monitor the isotopic doublet transitions: m/z 253.0 211.0 and m/z 255.0 213.0 (representing the loss of the isopropyl group, Δ 42 Da). Collision Energy (CE) is optimized to 25 eV.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

As a Senior Application Scientist, I recognize that the synthesis, scale-up, and handling of halogenated indazole derivatives require rigorous, uncompromising safety logistics. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the synthesis, scale-up, and handling of halogenated indazole derivatives require rigorous, uncompromising safety logistics. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known as 6-bromo-1-isopropyl-3-methyl-1H-indazole) is a highly specialized intermediate often utilized in the development of kinase inhibitors and other biologically active heterocyclic compounds.

Because this molecule contains a covalently bound halogen (bromine) and a bioactive indazole core, its disposal is strictly regulated. Improper disposal not only risks severe environmental contamination but can also lead to the formation of highly toxic dioxins and furans if incinerated under incorrect conditions. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound.

Chemical Profile & Causality of Hazards

To safely manage a chemical, you must first understand the mechanistic reasons behind its hazard classifications.

  • The Halogenated Imperative : The presence of the bromine atom at the 6-position significantly alters the compound's environmental persistence. Halogenated organic compounds cannot be disposed of with general organic waste. During waste incineration, halogenated streams require specialized high-temperature combustion to prevent the synthesis of toxic byproducts. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and risks exothermic incompatibilities.

  • Physiological Toxicity : Based on toxicological data for analogous brominated indazoles, this compound presents acute exposure hazards. It is classified under GHS hazard codes for acute oral toxicity and severe mucosal irritation[1].

Quantitative Safety & Disposal Parameters
ParameterSpecificationOperational Implication
Chemical Formula C₁₁H₁₃BrN₂Contains ~31% Bromine by weight; strictly dictates routing to the Halogenated Waste stream.
Waste Category Halogenated Organic WasteMust not exceed 20% water content in the waste carboy to prevent dangerous phase separation.
Primary Hazards H302, H315, H319, H335Requires handling in a Class II Biological Safety Cabinet or Chemical Fume Hood[1].
Incompatible Materials Strong oxidizing agentsSegregate from nitric acid, peroxides, and permanganates to prevent violent exothermic reactions.
Storage Temp 2–8°C (Sealed)Keep waste containers away from heat sources to minimize the vapor pressure of the solvents used.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Every step includes a verification check to ensure regulatory compliance and laboratory safety.

Phase 1: Pre-Disposal Preparation & Engineering Controls

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that compounds with acute toxicity hazards be handled under a strict Chemical Hygiene Plan[2].

  • Verify Ventilation : Ensure the chemical fume hood is operating with a certified face velocity between 60 and 110 feet per minute (fpm)[2]. Self-Check: Do not proceed if the hood's continuous monitoring alarm is sounding.

  • Don Appropriate PPE : Equip heavy-duty nitrile gloves (minimum 8 mil thickness), a flame-resistant lab coat, and splash goggles. Causality: Standard 4 mil latex gloves provide insufficient breakthrough resistance against the halogenated solvents (e.g., dichloromethane, chloroform) typically used to dissolve indazole derivatives.

Phase 2: Waste Segregation & Containment
  • Select the Receptacle : Designate a High-Density Polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste." Causality: HDPE is highly resistant to halogenated solvents, whereas standard plastics may degrade and leak.

  • Liquid Transfer : Using a chemically compatible funnel, slowly decant the indazole-containing solution into the carboy.

    • Critical Rule: Leave at least 20% headspace in the carboy. This accommodates vapor expansion and prevents pressure-induced rupture during storage.

  • Solid Waste Handling : Contaminated consumables (Kimwipes, spatulas, empty vials) must not be placed in standard municipal trash. Place them in a designated solid hazardous waste bin lined with a primary 6-mil poly bag.

Phase 3: Regulatory Labeling & Storage
  • Apply RCRA Labeling : Immediately attach a hazardous waste tag upon the first drop of waste entering the container. Check the "Toxic" and "Halogenated" hazard boxes. Explicitly list "6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole" and the exact solvent composition (e.g., "Dichloromethane 95%, Indazole derivative 5%"). Causality: Unlabeled "mystery" waste triggers mandatory, costly analytical testing under EPA 40 CFR 262 regulations[3].

  • Secondary Containment : Place the sealed carboy in a secondary containment tray capable of holding 110% of the container's volume. Store this within a designated Satellite Accumulation Area (SAA)[3].

Spill Response & Decontamination Protocol

In the event of a breach outside primary containment, execute the following targeted response:

  • For Solid Spills (Powder) : Do not sweep the dry powder, as the mechanical action will aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure. Instead, gently cover the powder with damp paper towels (using water or a compatible mild solvent), scoop the wetted material using a non-sparking tool, and route it to the solid halogenated waste bin.

  • For Liquid Spills (Solution) : Surround the spill perimeter with an inert absorbent (e.g., diatomaceous earth or vermiculite) to prevent spreading. Causality: Never use combustible absorbents like sawdust, which can ignite if residual oxidizers are present in the solvent mixture.

Disposal Workflow Visualization

G Start 6-Bromo-3-methyl-1- (1-methylethyl)-1H-indazole Waste Generated State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Vials, Wipes) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid SolidBin Place in Solid Halogenated Waste Bin Solid->SolidBin LiquidCheck Does solvent contain >1% Halogens? Liquid->LiquidCheck Label Apply EPA/RCRA Compliant Label SolidBin->Label Halogenated Route to Halogenated Liquid Waste Carboy LiquidCheck->Halogenated Yes (Bromine present) Halogenated->Label Store Store in Secondary Containment (SAA) Label->Store

Workflow for the segregation and disposal of halogenated indazole waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21336465, 6-Bromo-3-methyl-1H-indazole." PubChem,[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor,[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR),[Link]

Sources

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